molecular formula C12H16O B1582573 4-(Tert-pentyl)benzaldehyde CAS No. 67468-54-6

4-(Tert-pentyl)benzaldehyde

Cat. No.: B1582573
CAS No.: 67468-54-6
M. Wt: 176.25 g/mol
InChI Key: CFMSVJPRGKKHRS-UHFFFAOYSA-N
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Description

4-(Tert-pentyl)benzaldehyde is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Tert-pentyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Tert-pentyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylbutan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-4-12(2,3)11-7-5-10(9-13)6-8-11/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMSVJPRGKKHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332976
Record name 4-(2-Methylbutan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67468-54-6
Record name 4-(2-Methylbutan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Tert-pentyl)benzaldehyde: Chemical Properties, Structure, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(tert-pentyl)benzaldehyde, an organic compound within the aromatic aldehyde family, presents a unique molecular architecture that makes it a valuable intermediate in various synthetic applications, including the development of novel pharmaceuticals and fine chemicals. This guide provides a comprehensive overview of its chemical properties, structural characteristics, and established synthetic routes, offering insights for its practical application in research and development.

Molecular Structure and Chemical Identity

4-(tert-pentyl)benzaldehyde is characterized by a benzene ring substituted at the para-position with a formyl (-CHO) group and a tert-pentyl [-C(CH₃)₂CH₂CH₃] group.[1] This substitution pattern imparts specific steric and electronic properties that influence its reactivity and potential applications.

The bulky tert-pentyl group, also known as the 1,1-dimethylpropyl group, introduces significant steric hindrance around one end of the molecule.[1] This steric bulk can direct incoming reagents to less hindered positions in electrophilic substitution reactions, thereby controlling the regioselectivity of chemical transformations.[1] Furthermore, the tert-pentyl group is electron-donating through an inductive effect, which can slightly activate the benzene ring towards electrophilic aromatic substitution.[1]

IdentifierValueSource
IUPAC Name 4-(2-methylbutan-2-yl)benzaldehydePubChem
CAS Number 67468-54-6Benchchem[1]
Molecular Formula C₁₂H₁₆OBenchchem[1]
Molecular Weight 176.25 g/mol Benchchem[1]
Canonical SMILES CCC(C)(C)C1=CC=C(C=C1)C=OPubChem
InChI Key CFMSVJPRGKKHRS-UHFFFAOYSA-NBenchchem[1]

Physicochemical Properties

4-(tert-pentyl)benzaldehyde is a colorless to pale yellow liquid with a characteristic almond-like odor.[1] It is generally insoluble in water but soluble in common organic solvents.[1]

PropertyValueSource
Appearance Colorless to pale yellow liquidBenchchem[1]
Odor Almond-likeBenchchem[1]
Boiling Point 270-280 °CBenchchem[1]
Melting Point 35-40 °CBenchchem[1]

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aldehydic, aromatic, and tert-pentyl protons.

  • Aldehydic Proton (-CHO): A singlet in the downfield region, typically around δ 9.8-10.1 ppm.

  • Aromatic Protons: A characteristic AA'BB' system for a 1,4-disubstituted benzene ring. Two doublets are expected, one for the protons ortho to the electron-withdrawing aldehyde group (deshielded, ~δ 7.8-8.0 ppm) and another for the protons ortho to the electron-donating tert-pentyl group (more shielded, ~δ 7.4-7.6 ppm).[1]

  • tert-Pentyl Protons:

    • A quartet for the methylene protons (-CH₂-) of the ethyl group around δ 1.6-1.8 ppm.[1]

    • A singlet for the two equivalent methyl groups attached to the quaternary carbon.

    • A triplet for the terminal methyl group (-CH₃) of the ethyl group around δ 0.6-0.8 ppm.[1]

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will feature a highly deshielded signal for the carbonyl carbon of the aldehyde group, typically above 190 ppm. The aromatic carbons will appear in the range of 120-160 ppm, with the carbon attached to the aldehyde being the most deshielded. The carbons of the tert-pentyl group will resonate in the aliphatic region (upfield).

Infrared (IR) Spectroscopy (Predicted): Key characteristic absorption bands are expected for:

  • C=O stretch (aldehyde): A strong band around 1700-1710 cm⁻¹.

  • C-H stretch (aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.

  • C-H stretch (aromatic): Bands above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

  • C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 176. The fragmentation pattern would likely involve the loss of the ethyl group (M-29) and other characteristic fragments of the tert-pentyl group and the benzaldehyde moiety.

Synthesis of 4-(tert-pentyl)benzaldehyde

Several synthetic strategies can be employed for the preparation of 4-(tert-pentyl)benzaldehyde, often drawing parallels from the synthesis of its structural analog, 4-tert-butylbenzaldehyde.

Workflow for Synthesis via Bromination and Sommelet Reaction

This is a robust, two-step method starting from 4-tert-pentyltoluene.

SynthesisWorkflow cluster_step1 Step 1: Radical Bromination cluster_step2 Step 2: Sommelet Reaction Start 4-tert-pentyltoluene Intermediate Mixture of: 4-tert-pentylbenzyl bromide 4-tert-pentylbenzal bromide Start->Intermediate Reagent1 Bromine (Br₂) Reagent1->Intermediate Condition1 Heat (145-220 °C) No Solvent Condition1->Intermediate Product 4-(tert-pentyl)benzaldehyde Intermediate->Product Reagent2 Hexamethylenetetramine (HMTA) Water Reagent2->Product Condition2 Heat (90-105 °C) Optional Co-solvent Condition2->Product

Caption: Synthesis of 4-(tert-pentyl)benzaldehyde via bromination and Sommelet reaction.

Experimental Protocol (Adapted from the synthesis of 4-tert-butylbenzaldehyde[2]):

Step 1: Bromination of 4-tert-pentyltoluene

  • Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel, charge 4-tert-pentyltoluene.

  • Heating: Heat the 4-tert-pentyltoluene to a temperature between 145 °C and 220 °C.

  • Bromine Addition: Slowly add bromine to the heated toluene derivative. The reaction is typically carried out without a solvent. The molar ratio of bromine to 4-tert-pentyltoluene should be carefully controlled to favor the formation of the benzal bromide.

  • Reaction Monitoring: Monitor the reaction progress by gas chromatography (GC) to ensure the desired conversion.

  • Work-up: Once the reaction is complete, the crude mixture of 4-tert-pentylbenzyl bromide and 4-tert-pentylbenzal bromide is typically used directly in the next step without purification.

Step 2: Sommelet Reaction

  • Reaction Setup: In a separate reaction vessel, prepare a solution of hexamethylenetetramine (Sommelet reagent) in water. A co-solvent may be added to improve solubility.

  • Addition of Brominated Mixture: Add the crude brominated mixture from Step 1 to the Sommelet reagent solution.

  • Heating: Heat the reaction mixture to a temperature between 90 °C and 105 °C.

  • Hydrolysis: The quaternary ammonium salt formed in situ undergoes hydrolysis to yield 4-(tert-pentyl)benzaldehyde.

  • Work-up and Purification: After the reaction is complete, cool the mixture and separate the organic layer. The crude product can be purified by distillation under reduced pressure.

Alternative Synthetic Route: Friedel-Crafts Acylation

An alternative approach involves the Friedel-Crafts acylation of tert-amylbenzene followed by a subsequent oxidation or reduction/oxidation sequence.

FriedelCraftsWorkflow Start tert-Amylbenzene Intermediate 4'-(tert-pentyl)acetophenone Start->Intermediate Reagent1 Acylating Agent (e.g., Acetyl Chloride) Reagent1->Intermediate Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Intermediate Oxidation Oxidation Step Intermediate->Oxidation Product 4-(tert-pentyl)benzaldehyde Oxidation->Product

Caption: Friedel-Crafts acylation route to 4-(tert-pentyl)benzaldehyde.

Applications in Research and Development

Substituted benzaldehydes are pivotal building blocks in organic synthesis, particularly in the pharmaceutical and fragrance industries.[1] While specific applications of 4-(tert-pentyl)benzaldehyde are not extensively documented in publicly available literature, its structural features suggest its utility in several areas:

  • Pharmaceutical Synthesis: As an intermediate, it can be used to introduce the 4-(tert-pentyl)phenyl moiety into more complex molecules. This bulky, lipophilic group can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Aromatic aldehydes are precursors to a wide range of heterocyclic compounds that are prevalent in medicinal chemistry.

  • Fine Chemicals and Fragrances: The analogous 4-tert-butylbenzaldehyde is a key intermediate in the production of the fragrance Lilial™.[2] It is plausible that 4-(tert-pentyl)benzaldehyde could be explored for the synthesis of new fragrance compounds with unique olfactory profiles.

  • Polymer Chemistry: Aromatic aldehydes can be utilized in polymerization reactions. The bulky tert-pentyl group could be leveraged to modify the physical properties of polymers, such as their thermal stability and solubility.[1]

Analytical Methodologies

The purity and identity of 4-(tert-pentyl)benzaldehyde can be assessed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both qualitative and quantitative analysis. The retention time in the GC provides information on the compound's volatility, while the mass spectrum offers a unique fragmentation pattern for identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be employed for purity assessment, particularly for less volatile derivatives or when analyzing reaction mixtures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and can also be used for quantitative analysis (qNMR).

Safety and Handling

A specific safety data sheet (SDS) for 4-(tert-pentyl)benzaldehyde is not widely available. However, based on the known hazards of its close analog, 4-tert-butylbenzaldehyde, and general principles of chemical safety, the following precautions should be observed:

  • Hazards: Assumed to be harmful if swallowed and may cause skin sensitization.[3][4] It is also likely to be toxic to aquatic life.[3]

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(tert-pentyl)benzaldehyde is a versatile aromatic aldehyde with potential applications in various fields of chemical synthesis. Its unique combination of a reactive aldehyde functional group and a sterically demanding tert-pentyl substituent makes it an interesting building block for the design of new molecules with tailored properties. This guide provides a foundational understanding of its chemical characteristics, synthesis, and potential applications to aid researchers and drug development professionals in its effective utilization.

References

  • PubChem. Benzaldehyde, 4-pentyl-. National Center for Biotechnology Information. [Link]

  • PubChem. 4-tert-Butylbenzaldehyde. National Center for Biotechnology Information. [Link]

  • NIST. Benzaldehyde, 4-pentyl-. NIST Mass Spectrometry Data Center. [Link]

  • The Good Scents Company. 4-tert-butyl benzaldehyde. [Link]

  • Google Patents. Process for the preparation of 4-tert-butylbenzaldehyde. EP0580231A1.
  • Patsnap. Method for synthesizing 4-tert-butyl benzaldehyde. [Link]

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

  • Wikipedia. 4-tert-Butylbenzaldehyde. [Link]

  • Organic Syntheses. Oxidative Amination of Aldehydes with Amines and tert-Butyl Hydroperoxide. [Link]

  • Chemistry LibreTexts. 9: Multistep Synthesis (Experiment). [Link]

  • ResearchGate. What are the optimal conditions for GC analysis of benzaldehyde? [Link]

  • PubMed. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples]. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-(tert-Butyl)benzaldehyde, tech. [Link]

Sources

4-(Tert-pentyl)benzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Tert-pentyl)benzaldehyde (also known as p-tert-amylbenzaldehyde) is a lipophilic aromatic aldehyde characterized by a bulky 1,1-dimethylpropyl group at the para position. While structurally homologous to the widely utilized 4-tert-butylbenzaldehyde, the additional methylene unit in the alkyl tail imparts unique steric and hydrophobic properties. This compound serves as a critical intermediate in the synthesis of agrochemicals, specialty fragrances (imparting almond/nutty notes), and pharmaceutical building blocks where increased lipophilicity is required to modulate bioavailability.

This guide details the physicochemical identity, validated synthetic pathways, and handling protocols for 4-(tert-pentyl)benzaldehyde, designed for researchers requiring high-purity synthesis and characterization data.

Physicochemical Identity & Constants

The following data consolidates physical constants and structural identifiers necessary for analytical verification.

Table 1: Chemical Identity & Physical Properties[2]
ParameterValueNotes
IUPAC Name 4-(2-methylbutan-2-yl)benzaldehyde
Common Synonyms 4-tert-Amylbenzaldehyde; p-tert-Pentylbenzaldehyde
CAS Number 67468-54-6 Distinct from n-pentyl isomer (6853-57-2)
Molecular Formula C₁₂H₁₆O
Molecular Weight 176.26 g/mol
Physical State Colorless to pale yellow liquidCan crystallize at low temps (MP ~35-40°C reported)
Boiling Point 270–280 °C (at 760 mmHg)
Density ~0.97 g/cm³Predicted at 20°C
SMILES CCC(C)(C)C1=CC=C(C=C1)C=O
InChIKey CFMSVJPRGKKHRS-UHFFFAOYSA-N

Synthetic Pathways & Methodology

The synthesis of 4-(tert-pentyl)benzaldehyde typically proceeds via the functionalization of tert-pentylbenzene . Two primary routes are favored in industrial and laboratory settings: the Gattermann-Koch Formylation (direct C-H functionalization) and the Sommelet Reaction (via benzylic halogenation).

Route A: The Sommelet Reaction (Laboratory Scale)

This method is preferred for high-purity laboratory synthesis as it avoids the use of high-pressure carbon monoxide required in Gattermann-Koch.

Mechanism:

  • Radical Bromination: tert-Pentyltoluene is brominated at the benzylic position.

  • Hexaminium Salt Formation: The benzyl bromide reacts with hexamethylenetetramine (HMTA).[1]

  • Hydrolysis: The salt is hydrolyzed to release the aldehyde.[1]

SommeletSynthesis Start 4-tert-Pentyltoluene Step1 Benzylic Bromination (Br2, Light/Heat) Start->Step1 Inter1 Benzyl Bromide Intermediate Step1->Inter1 - HBr Step2 Sommelet Reagent (Hexamine, CHCl3) Inter1->Step2 Inter2 Hexaminium Salt Step2->Inter2 Step3 Acid Hydrolysis (AcOH/H2O, Reflux) Inter2->Step3 Product 4-(Tert-pentyl)benzaldehyde (>95% Yield) Step3->Product - NH4+, CH2O

Figure 1: Step-wise synthesis via the Sommelet reaction pathway.

Experimental Protocol (Sommelet Route)

Note: All steps must be performed in a fume hood due to the lachrymatory nature of benzyl bromides.

  • Bromination: Charge a flask with 4-tert-pentyltoluene (1.0 eq) and catalytic benzoyl peroxide. Heat to 80°C. Add N-bromosuccinimide (NBS, 1.05 eq) in portions over 1 hour. Reflux in CCl₄ (or benzotrifluoride as a greener alternative) for 4 hours. Filter succinimide byproduct.

  • Salt Formation: Dissolve the crude bromide oil in chloroform. Add hexamethylenetetramine (1.1 eq). Reflux for 2 hours. A white precipitate (hexaminium salt) will form.

  • Hydrolysis: Evaporate solvent. Resuspend the salt in 50% aqueous acetic acid. Reflux for 2-3 hours.

  • Workup: Cool to room temperature. Extract with diethyl ether (3x). Wash organics with saturated NaHCO₃ (to remove acid) and brine. Dry over MgSO₄ and concentrate.

  • Purification: Distill under reduced pressure (vacuum distillation recommended due to high BP) to obtain the pure aldehyde.

Reactivity & Applications

The chemical behavior of 4-(tert-pentyl)benzaldehyde is dominated by the electrophilic carbonyl group and the lipophilic para-substituent.

Functional Group Transformations

The aldehyde moiety serves as a versatile "handle" for further derivatization in medicinal chemistry.[2]

ReactivityMap Center 4-(Tert-pentyl)benzaldehyde Oxidation Oxidation (KMnO4/Ag2O) Center->Oxidation Reduction Reduction (NaBH4) Center->Reduction Condensation Reductive Amination (R-NH2, NaBH3CN) Center->Condensation Acid 4-(Tert-pentyl)benzoic acid (Ligand/Linker) Oxidation->Acid Alcohol Benzyl Alcohol Deriv. (Fragrance/Solvent) Reduction->Alcohol Amine Secondary Amines (Pharmaophore) Condensation->Amine

Figure 2: Primary reactivity profile and downstream derivatives.

Industry Applications
  • Fragrance Chemistry: The compound exhibits an almond-like, nutty, and sweet odor profile.[3] It acts as a fixative and heart note, offering better substantivity (staying power) than simple benzaldehyde due to the heavy alkyl tail.

  • Medicinal Chemistry: The tert-pentyl group is a bioisostere of the tert-butyl group. It is used to increase the LogP (lipophilicity) of drug candidates, facilitating blood-brain barrier (BBB) penetration or enhancing binding affinity in hydrophobic pockets of enzymes.

Analytical Characterization (Predicted)

For verification of the synthesized product, compare spectral data against these predicted baselines.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.98 (s, 1H): Aldehyde proton (-CH O).

    • δ 7.82 (d, J=8.2 Hz, 2H): Aromatic protons ortho to carbonyl.

    • δ 7.51 (d, J=8.2 Hz, 2H): Aromatic protons meta to carbonyl.

    • δ 1.68 (q, J=7.5 Hz, 2H): Methylene of tert-pentyl (-CH ₂CH₃).

    • δ 1.31 (s, 6H): Gem-dimethyl (-C(CH ₃)₂-).

    • δ 0.70 (t, J=7.5 Hz, 3H): Terminal methyl (-CH₂CH ₃).

  • IR Spectroscopy (Neat):

    • 1700 cm⁻¹: Strong C=O stretch (Aldehyde).

    • 2960-2870 cm⁻¹: C-H aliphatic stretch (Tert-pentyl group).

    • 2720 cm⁻¹: Fermi doublet (Aldehyde C-H).

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[4]
Skin Sensitization H317May cause an allergic skin reaction.[4]
Aquatic Toxicity H400/H410Very toxic to aquatic life with long-lasting effects.[4]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C to prevent oxidation to benzoic acid.

  • Disposal: Do not release into drains. Dispose of as hazardous organic waste (halogen-free).

References

  • Sigma-Aldrich. (n.d.). 4-Tert-Pentyl-Benzaldehyde Product Sheet. Retrieved from [1]

  • BenchChem. (n.d.). 4-(Tert-pentyl)benzaldehyde Structure and Properties. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Benzaldehyde, 4-pentyl- (Isomer Data).[5] NIST Chemistry WebBook.[6] Retrieved from [6]

  • PubChem. (2023).[7] 4-(2-methylbutan-2-yl)benzaldehyde Compound Summary. National Library of Medicine. Retrieved from [1]

  • Simson Pharma. (n.d.). 4-(Tert-pentyl)benzaldehyde Technical Data. Retrieved from

Sources

Solubility of 4-(tert-pentyl)benzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-(tert-pentyl)benzaldehyde in Organic Solvents

In the landscape of contemporary chemical research and pharmaceutical development, a nuanced understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a substance's utility, influencing everything from reaction kinetics to bioavailability. This guide is dedicated to a thorough exploration of the solubility of 4-(tert-pentyl)benzaldehyde, an aromatic aldehyde with significant applications in organic synthesis and materials science.

While specific quantitative solubility data for 4-(tert-pentyl)benzaldehyde is not extensively documented in publicly available literature, this guide endeavors to provide a robust framework for the research scientist. By integrating fundamental principles of solubility, drawing parallels with structurally analogous compounds, and outlining a rigorous experimental protocol, we aim to empower researchers to make informed decisions in solvent selection and experimental design. This document is structured not as a rigid protocol, but as a dynamic guide that encourages critical thinking and a deep understanding of the underlying chemical principles at play.

Physicochemical Profile of 4-(tert-pentyl)benzaldehyde

A foundational understanding of a molecule's intrinsic properties is the logical starting point for any solubility investigation. 4-(tert-pentyl)benzaldehyde is an organic compound characterized by a benzene ring substituted with a formyl group and a tert-pentyl group at the para-position[1].

PropertyValueReference
Molecular Formula C₁₂H₁₆O[1]
Molecular Weight 176.26 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 270-280 °C[1]
Melting Point 35-40 °C[1]
CAS Number 67468-54-6[1]

The molecular architecture of 4-(tert-pentyl)benzaldehyde is key to its solubility behavior. It possesses a polar aldehyde functional group, capable of dipole-dipole interactions and acting as a hydrogen bond acceptor. Conversely, the bulky, nonpolar tert-pentyl group and the aromatic benzene ring contribute to its hydrophobic character. This amphiphilic nature suggests a complex solubility profile, with significant variation expected across solvents of differing polarities.

The Theoretical Bedrock of Solubility: A "Like Dissolves Like" Paradigm

The age-old chemical maxim, "like dissolves like," remains a cornerstone of solubility prediction. This principle is predicated on the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

For 4-(tert-pentyl)benzaldehyde, the following interactions are at play:

  • Van der Waals Forces: These non-specific attractive forces are present in all molecules and will be a factor in all solvent systems. The large, nonpolar tert-pentyl group and benzene ring will primarily interact through these forces.

  • Dipole-Dipole Interactions: The polar carbonyl (C=O) bond in the aldehyde group creates a permanent dipole moment, allowing for favorable interactions with other polar molecules.

  • Hydrogen Bonding: While 4-(tert-pentyl)benzaldehyde cannot act as a hydrogen bond donor, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, interacting with protic solvents like alcohols.

The solubility of 4-(tert-pentyl)benzaldehyde will, therefore, be a delicate balance between these forces. In highly nonpolar solvents, the large hydrophobic portion of the molecule will promote solubility. In polar aprotic solvents, the dipole-dipole interactions will be the primary driver of solubility. In polar protic solvents, a combination of dipole-dipole interactions and hydrogen bonding will contribute to dissolution.

Estimated Solubility of 4-(tert-pentyl)benzaldehyde in Common Organic Solvents

In the absence of direct experimental data, we can extrapolate the expected solubility of 4-(tert-pentyl)benzaldehyde based on the known solubility of structurally similar compounds, such as 4-tert-butylbenzaldehyde, and general principles of aldehyde solubility. 4-tert-butylbenzaldehyde is known to be soluble in methanol[2]. Aromatic aldehydes, in general, are highly soluble in a range of organic solvents like ethanol, ether, and chloroform[3].

The following table provides an estimated, qualitative solubility of 4-(tert-pentyl)benzaldehyde in a selection of common organic solvents at ambient temperature.

SolventClassPolarityEstimated SolubilityRationale for Estimation
Hexane NonpolarVery LowSolubleThe large, nonpolar tert-pentyl group and aromatic ring will have favorable van der Waals interactions with the nonpolar solvent.
Toluene Nonpolar (Aromatic)LowVery SolubleThe aromatic nature of both the solute and solvent will lead to strong π-stacking and van der Waals interactions.
Diethyl Ether Polar AproticLowVery SolubleThe ether can engage in dipole-dipole interactions with the aldehyde group, and its overall low polarity is compatible with the hydrophobic portion of the molecule.
Ethyl Acetate Polar AproticMediumVery SolubleThe ester functionality provides polarity for dipole-dipole interactions, while the ethyl group offers some nonpolar character.
Acetone Polar AproticHighVery SolubleThe strong dipole of the ketone will readily interact with the aldehyde's dipole.
Ethanol Polar ProticHighVery SolubleCapable of both hydrogen bonding (as a donor to the aldehyde's oxygen) and dipole-dipole interactions.
Methanol Polar ProticHighVery SolubleSimilar to ethanol, it can engage in hydrogen bonding and dipole-dipole interactions.
Water Polar ProticVery HighPoorly SolubleWhile the aldehyde can accept hydrogen bonds from water, the large, hydrophobic tert-pentyl group and benzene ring will dominate, leading to poor miscibility[4].

A Rigorous Protocol for the Experimental Determination of Solubility

For research applications requiring precise solubility data, direct experimental determination is indispensable. The following protocol outlines a robust "shake-flask" method, a gold standard for solubility measurement, coupled with quantitative analysis by gas chromatography (GC).

Materials and Instrumentation
  • 4-(tert-pentyl)benzaldehyde (analyte)

  • Selected organic solvents (high purity, HPLC or analytical grade)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or other sealable glass containers

  • Thermostatically controlled shaker or incubator

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • Volumetric flasks and pipettes

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID)

  • Appropriate GC column (e.g., a mid-polarity column like a DB-5 or equivalent)

  • Autosampler vials

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_solute Weigh excess 4-(tert-pentyl)benzaldehyde prep_solvent Add known volume of solvent prep_solute->prep_solvent Combine in vial equilibration Seal and agitate at constant temperature (e.g., 24-48 hours) prep_solvent->equilibration settling Allow solid to settle equilibration->settling filtration Filter supernatant (0.22 µm PTFE) settling->filtration dilution Dilute aliquot for GC analysis filtration->dilution gc_analysis Inject into GC-FID dilution->gc_analysis quantify Quantify concentration from peak area gc_analysis->quantify Compare calibration Prepare calibration standards calibration_curve Generate calibration curve calibration->calibration_curve calibration_curve->quantify

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • To a series of sealable glass vials, add an excess amount of 4-(tert-pentyl)benzaldehyde. The key is to ensure that a solid phase remains after equilibration, indicating saturation.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended, though the optimal time should be determined empirically.

  • Sample Collection and Preparation:

    • Once equilibrated, remove the vials from the shaker and allow the excess solute to settle.

    • Carefully draw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the GC-FID detector.

  • Quantitative Analysis by GC-FID:

    • Prepare a series of calibration standards of 4-(tert-pentyl)benzaldehyde in the solvent of interest at known concentrations.

    • Analyze the calibration standards by GC-FID to generate a calibration curve of peak area versus concentration.

    • Analyze the diluted samples under the same GC conditions.

    • Determine the concentration of 4-(tert-pentyl)benzaldehyde in the diluted samples by interpolating their peak areas on the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Advanced Concepts: Hansen Solubility Parameters (HSP) for Solvent Selection

For a more sophisticated approach to solvent selection, Hansen Solubility Parameters (HSP) can be employed. HSP theory decomposes the total Hildebrand solubility parameter into three components:

  • δD: The energy from dispersion forces.

  • δP: The energy from polar interactions.

  • δH: The energy from hydrogen bonding.

Every solvent and solute can be assigned a set of these three parameters. The principle behind HSP is that substances with similar (δD, δP, δH) values are likely to be miscible. The "distance" (Ra) between two substances in Hansen space can be calculated, and a smaller distance implies a higher likelihood of solubility.

While the specific HSP values for 4-(tert-pentyl)benzaldehyde are not published, we can use the values for benzaldehyde as a starting point: δD = 19.4, δP = 7.4, δH = 5.3 MPa⁰.⁵[5]. The addition of the nonpolar tert-pentyl group would be expected to slightly decrease the overall polarity and hydrogen bonding character, thus lowering the δP and δH values and potentially increasing the δD value. By comparing the estimated HSP of 4-(tert-pentyl)benzaldehyde to the known HSP of various solvents, a more targeted selection of potential solvents can be made.

hsp_concept cluster_solute Solute: 4-(tert-pentyl)benzaldehyde cluster_solvents Potential Solvents cluster_prediction Solubility Prediction solute_hsp HSP (δD₁, δP₁, δH₁) distance_calc Calculate Hansen Distance (Ra) solute_hsp->distance_calc solvent_a Solvent A (δD₂, δP₂, δH₂) solvent_a->distance_calc solvent_b Solvent B (δD₃, δP₃, δH₃) solvent_b->distance_calc prediction Smaller Ra = Higher Likelihood of Solubility distance_calc->prediction

Caption: Conceptual use of Hansen Solubility Parameters for solvent selection.

Conclusion: An Integrated Approach to Understanding Solubility

The solubility of 4-(tert-pentyl)benzaldehyde in organic solvents is a multifaceted property governed by its unique molecular structure. While a comprehensive, experimentally derived dataset is not yet available, a combination of theoretical principles, analysis of analogous structures, and predictive models like Hansen Solubility Parameters provides a strong foundation for researchers. For applications demanding precision, the experimental protocol detailed herein offers a reliable path to generating robust, quantitative solubility data. This integrated approach, blending theoretical understanding with practical experimental guidance, is essential for harnessing the full potential of 4-(tert-pentyl)benzaldehyde in scientific innovation.

References

  • Wikipedia. (2023, December 2). 4-tert-Butylbenzaldehyde. Retrieved from [Link]

  • Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved from [Link]

  • Solubility of Things. (n.d.). p-Tolualdehyde. Retrieved from [Link]

  • MDPI. (2022). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Butylbenzaldehyde. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-tert-butyl benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). Benzaldehyde, 4-pentyl-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 4-pentyl-. Retrieved from [Link]

  • PubChem. (n.d.). Benzaldehyde. Retrieved from [Link]

Sources

Technical Guide: Infrared Spectroscopy of p-tert-Amylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: p-tert-Amylbenzaldehyde (PTAB) / 4-tert-Pentylbenzaldehyde

  • Methodology: Vibrational Spectroscopy (FT-IR)[1]

  • Application: Quality Control, Structural Verification, Impurity Profiling

Executive Summary

This guide provides a comprehensive technical framework for the infrared analysis of p-tert-amylbenzaldehyde (PTAB). As a para-substituted aromatic aldehyde featuring a bulky alkyl group, PTAB exhibits a distinct spectral signature that combines the sharp diagnostic bands of a conjugated carbonyl with the complex aliphatic envelope of the tert-amyl moiety. This document moves beyond basic peak assignment, establishing a self-validating logic flow for researchers to confirm identity and detect common oxidative degradation in real-time.

Part 1: Molecular Architecture & Vibrational Theory

To accurately interpret the spectrum, one must first deconstruct the molecule into its vibrational pharmacophores. PTAB is not a single vibrating unit but a coupled system of three distinct domains:

  • The Aldehyde Core (-CHO): The primary diagnostic center. It provides the most intense peak (C=O) and the most unique identifier (Fermi resonance).

  • The Aromatic Linker (1,4-Benzenoid): Acts as a conjugated bridge. The para-substitution pattern dictates specific out-of-plane (OOP) bending frequencies, crucial for distinguishing isomers.

  • The tert-Amyl Tail (-C(CH₃)₂CH₂CH₃): A bulky aliphatic anchor. Unlike simple methyl groups, this moiety generates a complex C-H stretching envelope that dominates the high-wavenumber region (>2850 cm⁻¹).

The "Fermi Resonance" Mechanism

A critical feature of the PTAB spectrum is the "Aldehyde Doublet" observed between 2700–2850 cm⁻¹. This is not a simple bond stretch. It is a quantum mechanical mixing (Fermi resonance) between:

  • The fundamental C-H stretching vibration (~2800 cm⁻¹).

  • The first overtone of the C-H bending vibration (~1400 cm⁻¹ × 2 = 2800 cm⁻¹).

Because these two energy levels are nearly identical, they split into two distinct bands (~2820 and ~2720 cm⁻¹), creating the "Vampire Teeth" pattern that definitively separates aldehydes from ketones.

Part 2: Experimental Methodology

Sampling Protocol: Attenuated Total Reflectance (ATR)

While transmission IR (NaCl/KBr plates) is the historical standard, ATR is the recommended modality for PTAB due to its liquid state and susceptibility to oxidation.

Protocol 1.0: Neat Liquid ATR Acquisition

  • Crystal Selection: Diamond or ZnSe (Diamond preferred for durability).

  • Background: Collect 32 scans of ambient air to subtract atmospheric CO₂ and H₂O.

  • Sample Loading: Apply 10–20 µL of neat PTAB to the crystal center.

  • Path Length: Intrinsic to the crystal (typically 2 µm penetration depth).

  • Acquisition: 16 scans at 4 cm⁻¹ resolution.

  • Cleaning: CRITICAL. Wipe immediately with isopropanol. PTAB residues oxidize rapidly to solid crystalline acids that can foul the crystal surface.

Expert Insight: If using transmission mode (liquid cell), beware of "fringing" (sine wave patterns in the baseline) caused by the cell windows being perfectly parallel. ATR eliminates this artifact.

Part 3: Spectral Analysis & Assignment[2]

The following table synthesizes the diagnostic peaks for PTAB.

Table 1: Diagnostic Vibrational Modes of p-tert-Amylbenzaldehyde
Region (cm⁻¹)Functional GroupVibrational ModeDiagnostic Value
2965–2960 Alkyl (tert-amyl)C-H Stretch (asymmetric)High. Intensity confirms the bulky tert-amyl group vs. simple methyl.
2875–2860 Alkyl (tert-amyl)C-H Stretch (symmetric)Medium. Overlaps with aldehyde bands.[1][2]
2830–2815 AldehydeC-H Stretch (Fermi doublet 1)Critical. Upper band of the aldehyde doublet.
2730–2710 AldehydeC-H Stretch (Fermi doublet 2)Critical. Lower band. Often isolated and easiest to spot.
1705–1695 CarbonylC=O[1][3][4][5] StretchPrimary. Strongest peak. Conjugation lowers it from typical 1725 cm⁻¹.
1605 & 1570 Aromatic RingC=C Ring StretchMedium. The "Aromatic Doublet" confirms the benzene ring.
1465–1450 Alkyl-CH₂- / -CH₃ BendingMedium.[1] Scissoring vibrations of the ethyl/methyl groups.
1390–1365 tert-Butyl/AmylC-H Rocking (Gem-dimethyl)High. Split peak ("doublet") characteristic of gem-dimethyl groups.
1210–1160 Aromatic-CarbonylC-C(=O) StretchMedium. Skeletal vibration.
845–815 Aromatic (Para)C-H Out-of-Plane (OOP) BendHigh. Single strong band indicates 1,4-substitution (para).

Part 4: Quality Control & Impurity Profiling

The primary degradation pathway for PTAB is auto-oxidation to p-tert-amylbenzoic acid. This reaction occurs spontaneously upon exposure to air.

The "Acid Shift" Validation

To validate sample purity, check for the absence of the following features:

  • The "O-H Trough": A broad, U-shaped absorbance centered at 3000 cm⁻¹ (ranging 2500–3300 cm⁻¹). If the baseline lifts significantly here, the sample contains carboxylic acid.

  • The Carbonyl Shift: The acid carbonyl absorbs at a lower wavenumber (~1680 cm⁻¹) than the aldehyde (~1700 cm⁻¹) due to hydrogen bonding dimerization. A "shoulder" on the right side of your main carbonyl peak indicates contamination.

Part 5: Data Interpretation Workflows

Workflow 1: Structural Logic Map

This diagram illustrates the logical flow of assigning spectral features to the PTAB structure.

PTAB_Structure_Map Molecule p-tert-Amylbenzaldehyde Aldehyde Aldehyde Group (-CHO) Molecule->Aldehyde Aromatic Benzene Ring (1,4-Substituted) Molecule->Aromatic Alkyl tert-Amyl Group (-C(CH3)2CH2CH3) Molecule->Alkyl Carbonyl C=O Stretch ~1700 cm⁻¹ (Strong) Aldehyde->Carbonyl Fermi Fermi Doublet 2820 & 2720 cm⁻¹ Aldehyde->Fermi RingStretch Ring Stretch 1600 & 1570 cm⁻¹ Aromatic->RingStretch ParaOOP Para OOP Bend ~830 cm⁻¹ Aromatic->ParaOOP AlkylStretch Aliphatic C-H 2960-2870 cm⁻¹ Alkyl->AlkylStretch GemDimethyl Gem-Dimethyl Split ~1380 cm⁻¹ Alkyl->GemDimethyl

Figure 1: Structural Logic Map connecting molecular moieties to specific IR spectral bands.

Workflow 2: Identity & Purity Decision Tree

This workflow guides the analyst through the "Go/No-Go" decision process for sample acceptance.

QC_Workflow Start Acquire Spectrum (Neat ATR) CheckCO Check 1700 cm⁻¹ Is peak strong & sharp? Start->CheckCO CheckFermi Check 2720 cm⁻¹ Is the 'tooth' visible? CheckCO->CheckFermi Yes ResultFailId FAIL: Not an Aldehyde CheckCO->ResultFailId No CheckOH Check 2500-3300 cm⁻¹ Is there a broad OH trough? CheckFermi->CheckOH Yes CheckFermi->ResultFailId No CheckPara Check 830 cm⁻¹ Is there a strong OOP band? CheckOH->CheckPara No (Flat Baseline) ResultFailOx FAIL: Oxidized to Benzoic Acid CheckOH->ResultFailOx Yes (Broad Absorbance) ResultPass PASS: Identity Confirmed High Purity CheckPara->ResultPass Yes ResultFailIso FAIL: Wrong Isomer (Ortho/Meta) CheckPara->ResultFailIso No (Shifted OOP)

Figure 2: Quality Control Decision Tree for validating PTAB identity and purity.

References

  • National Institute of Standards and Technology (NIST). Benzaldehyde, 4-methyl- (p-Tolualdehyde) Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[6][7] [Link]

    • Note: Used as the primary reference for the para-substituted benzaldehyde core spectral fe
  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[8][Link]

    • Note: Authoritative source for comparative spectra of alkyl-benzenes and vibr
  • LibreTexts Chemistry. Infrared Spectroscopy: Aldehydes and Ketones.[Link]

    • Note: Source for the Fermi Resonance mechanism and carbonyl conjug
  • Royal Society of Chemistry. Auto-oxidation of Benzaldehydes. Green Chemistry, 2022. [Link]

    • Note: Reference for the oxidative degradation p

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-(tert-pentyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 4-(tert-pentyl)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document elucidates the primary fragmentation pathways, rationalizes the formation of key fragment ions, and presents a validated experimental protocol for acquiring a high-quality mass spectrum. By integrating fundamental principles of mass spectrometry with empirical data from analogous structures, this guide serves as an authoritative reference for the structural characterization of substituted aromatic aldehydes.

Introduction: The Analytical Significance of 4-(tert-pentyl)benzaldehyde

4-(tert-pentyl)benzaldehyde, also known as 4-(1,1-dimethylpropyl)benzaldehyde, is a member of the substituted aromatic aldehyde family. These compounds are of significant interest in various fields, including fragrance chemistry, materials science, and as intermediates in pharmaceutical synthesis. A thorough understanding of their behavior under mass spectrometric analysis is paramount for unambiguous identification, purity assessment, and metabolic studies.

Electron ionization-mass spectrometry (EI-MS) is a powerful analytical technique that provides a reproducible fragmentation "fingerprint" of a molecule. This guide will dissect the expected EI-MS fragmentation of 4-(tert-pentyl)benzaldehyde, focusing on the interplay between the benzaldehyde moiety and the bulky tertiary pentyl group, which dictates the major fragmentation routes.

Predicted Fragmentation Pathways

The fragmentation of 4-(tert-pentyl)benzaldehyde in EI-MS is governed by the relative stabilities of the resulting carbocations and radical species. The presence of a tertiary carbon in the pentyl group and the aromatic ring are the dominant factors influencing the fragmentation cascade.

Initial Ionization and the Molecular Ion

Upon electron impact, a high-energy electron is ejected from the 4-(tert-pentyl)benzaldehyde molecule, forming the molecular ion (M•+). Aromatic compounds typically exhibit a prominent molecular ion peak, and this is expected for the target analyte.[1]

  • Molecular Formula: C₁₂H₁₆O

  • Molecular Weight: 176.25 g/mol

  • Expected Molecular Ion (M•+): m/z 176

The Dominant Fragmentation: α-Cleavage of the tert-Pentyl Group

The most favorable fragmentation pathway involves the cleavage of the C-C bond alpha to the benzene ring within the tert-pentyl group. This is driven by the formation of a highly stable tertiary carbocation. There are two primary possibilities for this α-cleavage:

  • Loss of a Methyl Radical (•CH₃): Cleavage of a methyl group from the tert-pentyl substituent results in the formation of a resonance-stabilized secondary benzylic carbocation at m/z 161. This is a highly favored process.

  • Loss of an Ethyl Radical (•C₂H₅): Cleavage of the ethyl group from the tert-pentyl substituent leads to the formation of a resonance-stabilized tertiary benzylic carbocation at m/z 147. Due to the greater stability of the tertiary carbocation, this fragmentation is expected to be the most predominant, likely resulting in the base peak of the spectrum. This is analogous to the fragmentation of tert-amylbenzene, where the loss of an ethyl group to form a stable ion is a major pathway.[2]

Fragmentation of the Benzaldehyde Moiety

The benzaldehyde functional group also contributes to the fragmentation pattern, although these fragments are expected to be of lower abundance compared to the cleavage of the tert-pentyl group.

  • Loss of a Hydrogen Radical (•H): A characteristic fragmentation of benzaldehydes is the loss of the aldehydic hydrogen, leading to a strong [M-1]⁺ peak.[1] For 4-(tert-pentyl)benzaldehyde, this would result in an ion at m/z 175.

  • Loss of the Aldehyde Group (•CHO): Cleavage of the C-C bond between the benzene ring and the carbonyl group can lead to the loss of a formyl radical, resulting in a tert-pentylphenyl cation at m/z 147. This ion is isobaric with the ion formed from the loss of an ethyl radical, thus contributing to the intensity of the m/z 147 peak.

  • Formation of the Phenyl Cation: Subsequent fragmentation of the benzoyl-type ions can lead to the loss of carbon monoxide (CO), a common fragmentation pathway for aromatic aldehydes, resulting in a phenyl cation.[1]

McLafferty Rearrangement

The McLafferty rearrangement is a common fragmentation pathway for carbonyl compounds containing a γ-hydrogen. In the case of 4-(tert-pentyl)benzaldehyde, the tert-pentyl group does not possess a γ-hydrogen relative to the carbonyl group. Therefore, a classical McLafferty rearrangement is not anticipated for this molecule.

Visualizing the Fragmentation

The following diagrams, generated using the DOT language, illustrate the key fragmentation pathways of 4-(tert-pentyl)benzaldehyde.

G 4-(tert-pentyl)benzaldehyde 4-(tert-pentyl)benzaldehyde (m/z = 176) Ionization Ionization (-e⁻) Molecular Ion Molecular Ion [M]•⁺ (m/z = 176) Ionization->Molecular Ion EI Loss of •CH₃ - •CH₃ Loss of •C₂H₅ - •C₂H₅ Loss of •H - •H Loss of •CHO - •CHO Fragment_161 [M-15]⁺ (m/z = 161) Loss of •CH₃->Fragment_161 Fragment_147 [M-29]⁺ (m/z = 147) (Base Peak) Loss of •C₂H₅->Fragment_147 Fragment_175 [M-1]⁺ (m/z = 175) Loss of •H->Fragment_175 Fragment_147_alt [M-29]⁺ (m/z = 147) Loss of •CHO->Fragment_147_alt

Figure 1: Primary fragmentation pathways of 4-(tert-pentyl)benzaldehyde.

G cluster_tert_pentyl tert-Pentyl Group Fragmentation cluster_benzaldehyde Benzaldehyde Moiety Fragmentation Molecular Ion [M]•⁺ (m/z = 176) Loss of Ethyl Loss of •C₂H₅ Molecular Ion->Loss of Ethyl Loss of Methyl Loss of •CH₃ Molecular Ion->Loss of Methyl Tertiary Carbocation Stable Tertiary Benzylic Carbocation (m/z = 147) Loss of Ethyl->Tertiary Carbocation Secondary Carbocation Secondary Benzylic Carbocation (m/z = 161) Loss of Methyl->Secondary Carbocation Molecular Ion2 [M]•⁺ (m/z = 176) Loss of H Loss of •H Molecular Ion2->Loss of H Loss of CHO Loss of •CHO Molecular Ion2->Loss of CHO M-1 Ion [M-1]⁺ (m/z = 175) Loss of H->M-1 Ion Phenyl Cation tert-pentylphenyl cation (m/z = 147) Loss of CHO->Phenyl Cation

Figure 2: Comparison of fragmentation from the two key structural motifs.

Summary of Expected Key Fragment Ions

The following table summarizes the predicted key fragment ions, their corresponding mass-to-charge ratios (m/z), and the rationale for their formation.

m/zProposed Fragment IonIdentityRationale for FormationExpected Relative Abundance
176[C₁₂H₁₆O]•⁺Molecular IonIonization of the parent molecule.Moderate to High
175[C₁₂H₁₅O]⁺[M-H]⁺Loss of the aldehydic hydrogen radical.Moderate
161[C₁₁H₁₃O]⁺[M-CH₃]⁺α-cleavage of a methyl radical from the tert-pentyl group.High
147[C₁₁H₁₅]⁺[M-C₂H₅]⁺α-cleavage of an ethyl radical from the tert-pentyl group, forming a stable tertiary benzylic carbocation.Base Peak
147[C₁₁H₁₅]⁺[M-CHO]⁺Loss of the formyl radical from the benzaldehyde moiety.Contributes to m/z 147 intensity
91[C₇H₇]⁺Tropylium ionFurther fragmentation of the alkylbenzene portion, characteristic of many alkylbenzenes.Low to Moderate
77[C₆H₅]⁺Phenyl ionLoss of CO from a benzoyl-type fragment.Low

Experimental Protocol: GC-MS Analysis

This section provides a robust and self-validating protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 4-(tert-pentyl)benzaldehyde.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 4-(tert-pentyl)benzaldehyde in high-purity methanol or ethyl acetate.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent.

  • Quality Control (QC): Prepare a QC sample at 5 µg/mL to verify instrument performance and carryover.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Inlet: Split/splitless injector, operated in split mode (10:1 split ratio).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Solvent Delay: 3 minutes.

Data Acquisition and Validation
  • Blank Injection: Inject 1 µL of the solvent to ensure no system contamination.

  • QC Injection: Inject 1 µL of the QC sample to confirm system suitability.

  • Sample Injection: Inject 1 µL of the 10 µg/mL working solution.

  • Data Analysis: Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 4-(tert-pentyl)benzaldehyde.

  • Validation:

    • The blank injection should show no significant peaks at the retention time of the analyte.

    • The QC sample should yield a reproducible spectrum with the expected fragmentation pattern.

    • The acquired mass spectrum of the sample should be compared against the predicted fragmentation pattern and any available library spectra.

G Start Start: Sample Preparation StockSolution Prepare 1 mg/mL Stock Solution Start->StockSolution WorkingSolution Prepare 10 µg/mL Working Solution StockSolution->WorkingSolution QCSample Prepare 5 µg/mL QC Sample WorkingSolution->QCSample GCMSSetup GC-MS Instrument Setup QCSample->GCMSSetup BlankInjection Inject Solvent Blank GCMSSetup->BlankInjection QCInjection Inject QC Sample BlankInjection->QCInjection SampleInjection Inject Sample QCInjection->SampleInjection DataAcquisition Acquire TIC and Mass Spectrum SampleInjection->DataAcquisition DataAnalysis Analyze Fragmentation Pattern DataAcquisition->DataAnalysis Validation Validate Results DataAnalysis->Validation End End: Report Findings Validation->End

Figure 3: Experimental workflow for GC-MS analysis.

Conclusion

The electron ionization mass spectrum of 4-(tert-pentyl)benzaldehyde is predicted to be dominated by fragmentation of the tert-pentyl group, leading to a base peak at m/z 147 due to the formation of a stable tertiary benzylic carbocation. Other significant fragments arise from the loss of a methyl radical (m/z 161) and characteristic cleavages of the benzaldehyde moiety. This in-depth guide provides the theoretical framework and a practical, validated experimental protocol for the confident identification and structural elucidation of this and structurally related compounds. The principles outlined herein are broadly applicable to the analysis of substituted aromatic compounds, offering a valuable resource for the scientific community.

References

  • PubChem. (n.d.). tert-Amylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-pentyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9, 46-51. Retrieved from [Link]

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Methodological & Application

Application Note: High-Resolution Gas Chromatography Method for Purity Analysis of 4-(tert-pentyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Aromatic Aldehydes

4-(tert-pentyl)benzaldehyde is a significant aromatic aldehyde, valued for its specific organoleptic properties and as a precursor in the synthesis of various high-value molecules. The purity of this intermediate is paramount, as even trace impurities can have a significant impact on the odor profile of a fragrance, the efficacy of a pharmaceutical active ingredient, or the yield and purity of subsequent synthetic steps.

Gas chromatography with flame ionization detection (GC-FID) is an ideal technique for the purity assessment of volatile and semi-volatile compounds like 4-(tert-pentyl)benzaldehyde.[1] Its high resolving power, sensitivity, and reproducibility make it a cornerstone of quality control in the chemical industry. This document provides a comprehensive protocol for the GC analysis of 4-(tert-pentyl)benzaldehyde, with a focus on the rationale behind the methodological choices to ensure a scientifically sound and transferable method.

Physicochemical Properties of 4-(tert-pentyl)benzaldehyde

A thorough understanding of the analyte's properties is crucial for developing an effective GC method.

PropertyValueSource
Molecular FormulaC₁₂H₁₆O[2]
Molecular Weight176.26 g/mol [2]
Boiling Point270-280 °C[2]
AppearanceColorless to pale yellow liquid[2]
SolubilityInsoluble in water, soluble in organic solvents[2]

The high boiling point of 4-(tert-pentyl)benzaldehyde necessitates a temperature-programmed GC method to ensure efficient elution and good peak shape without excessive analysis time.

Potential Impurities

The purity analysis must be able to separate the main component from potential impurities arising from the synthesis or degradation of 4-(tert-pentyl)benzaldehyde. Common synthetic routes may start from 4-(tert-butyl)toluene, and potential impurities could include starting materials, byproducts of the oxidation process, and related isomers.[3] Furthermore, aldehydes are susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid (4-(tert-pentyl)benzoic acid).[4]

Gas Chromatography (GC) Methodology

This section details the instrumental parameters and the reasoning behind their selection.

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8860 GC (or equivalent) equipped with a split/splitless inlet and a Flame Ionization Detector (FID).[5]

  • GC Column: A non-polar or mid-polar capillary column is recommended. A good choice is a column with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness). This phase provides excellent selectivity for aromatic compounds.[6]

  • Carrier Gas: Helium or Hydrogen, high purity (≥99.999%).

  • Gases for FID: Hydrogen and Air, high purity.

  • Syringe: 10 µL GC syringe.

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

Instrumental Parameters

The following table outlines the optimized GC parameters for the analysis of 4-(tert-pentyl)benzaldehyde.

ParameterSettingRationale
Inlet Split mode, 50:1 split ratioA split injection is used to introduce a small, representative amount of the sample onto the column, preventing overloading and ensuring sharp peaks. The split ratio can be optimized based on sample concentration.
Inlet Temperature280 °CThis temperature ensures the rapid and complete vaporization of the analyte and potential high-boiling impurities without causing thermal degradation. Benzaldehydes can be susceptible to thermal decomposition, so the temperature should not be set excessively high.[7]
Carrier Gas HeliumHelium is an inert and safe carrier gas that provides good efficiency.
Flow Rate1.0 mL/min (Constant Flow)A constant flow rate ensures reproducible retention times and optimal column performance.
Oven Program
Initial Temperature150 °CA starting temperature well below the boiling point of the analyte allows for focusing of the sample at the head of the column, leading to sharp peaks.
Hold Time2 minThis initial hold ensures that the entire injected sample is transferred to the column before the temperature ramp begins.
Ramp Rate10 °C/minA moderate ramp rate provides a good balance between analysis time and resolution of potential impurities from the main peak.
Final Temperature290 °CThis final temperature is sufficient to elute any potential high-boiling impurities.
Final Hold Time5 minThis hold ensures that all components have eluted from the column before the next injection.
Detector (FID)
Temperature300 °CThe FID temperature is set higher than the final oven temperature to prevent condensation of the eluting compounds.
H₂ Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N₂)25 mL/min

Experimental Protocols

Standard and Sample Preparation
  • Standard Preparation: Accurately weigh approximately 100 mg of 4-(tert-pentyl)benzaldehyde reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methanol or acetone. This yields a standard solution of approximately 10 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard, aiming for a similar concentration.

  • Dilution: Further dilute the standard and sample solutions as necessary to fall within the linear range of the detector. A typical concentration for injection is in the range of 100-1000 µg/mL.

GC Analysis Workflow

The following diagram illustrates the key steps in the GC analysis workflow.

GC_Workflow Prep_Standard Prepare Standard Solution Inject Inject 1 µL into GC Prep_Standard->Inject Prep_Sample Prepare Sample Solution Prep_Sample->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Method_Validation cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_reliability Reliability Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Validated_Method Validated Method for Routine Use Robustness->Validated_Method Method_Development Developed GC Method Method_Development->Specificity

Caption: Logical Flow of Analytical Method Validation.

Conclusion

The gas chromatography method detailed in this application note provides a reliable and robust approach for the purity analysis of 4-(tert-pentyl)benzaldehyde. By following the outlined parameters and protocols, researchers, scientists, and drug development professionals can ensure the quality and consistency of this important chemical intermediate. Adherence to the principles of method validation will further guarantee the scientific integrity and trustworthiness of the analytical results.

References

  • Kazemifard, A. G., Moore, D. E., Mohammadi, A., & Kebriyaeezadeh, A. (2003). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 685–691.
  • Sostaric, T., & White, J. M. (2008). Supplementary Material (ESI)
  • Agilent Technologies. (2013). Analysis of Gas Liquids by GPA 2186.
  • Lee, S., & Lee, S. (2018). Gas chromatographic approach for the determination of carbonyl compounds in ambient air.
  • PubChem. (n.d.). Benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025).
  • Agilent Technologies. (2019).
  • U.S. Pharmacopeia. (2022).
  • Restek. (n.d.).
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Benzaldehyde.
  • ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde?
  • Google Patents. (n.d.).
  • Pharmaffili
  • Zhang, J., et al. (2018). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • ResearchGate. (2025). The Synthesis and Investigation of Impurities found in Clandestine Laboratories: Baeyer-Villiger Route Part I; Synthesis of P2P from Benzaldehyde and Methyl Ethyl Ketone.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Agilent Technologies. (2016). Chemical Purity Analysis.
  • Johnson, W., et al. (2023). Safety Assessment of Benzaldehyde as Used in Cosmetics. Cosmetic Ingredient Review.
  • Stanovnik, B., et al. (2000). Sources of Impurities – Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)
  • European Medicines Agency. (1995). ICH Q2 (R1) Validation of analytical procedures: text and methodology.
  • U.S. Pharmacopeia. (n.d.).
  • International Council for Harmonis
  • YouTube. (2024).

Sources

Application Notes and Protocols for the Wittig Reaction of 4-(tert-pentyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview and practical protocols for conducting the Wittig reaction with 4-(tert-pentyl)benzaldehyde. As a sterically hindered aromatic aldehyde, its reactivity presents unique challenges and considerations that will be addressed herein. This document is intended to equip researchers with the necessary information to successfully synthesize substituted alkenes from this specific substrate.

Introduction: The Wittig Reaction in Modern Synthesis

The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in forming carbon-carbon double bonds from carbonyl compounds.[1] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this olefination reaction offers a high degree of regioselectivity, with the double bond forming specifically at the location of the original carbonyl group.[2] The reaction's versatility is demonstrated by its wide tolerance for various functional groups within the reacting molecules.[3]

The core of the reaction involves the interaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone.[4] The thermodynamic driving force is the formation of the highly stable phosphine oxide byproduct, typically triphenylphosphine oxide.[1]

Mechanistic Overview: Understanding the Path to Olefination

The mechanism of the Wittig reaction has been the subject of extensive study and is generally understood to proceed through a concerted [2+2] cycloaddition pathway, forming a four-membered oxaphosphetane intermediate.[3][5] This intermediate then collapses in a retro-[2+2] cycloaddition to yield the desired alkene and triphenylphosphine oxide.

An earlier proposed stepwise mechanism involving a zwitterionic betaine intermediate is now considered less likely for reactions under lithium-salt-free conditions.[3][4] However, the nature of the ylide and the reaction conditions can influence the exact mechanistic pathway and, consequently, the stereochemical outcome of the reaction.

Diagram: The Wittig Reaction Mechanism

Caption: The concerted [2+2] cycloaddition mechanism of the Wittig reaction.

Key Considerations for 4-(tert-pentyl)benzaldehyde

The presence of the bulky tert-pentyl group at the para position of the benzaldehyde ring introduces significant steric hindrance. While this does not prevent the reaction, it can influence the reaction rate and may necessitate optimized conditions to achieve high yields.[6]

3.1. Choice of Wittig Reagent (Ylide)

The nature of the ylide is critical in determining the stereochemical outcome of the reaction.[5]

  • Non-stabilized Ylides (R' = alkyl): These ylides are more reactive and typically favor the formation of (Z)-alkenes. The increased reactivity is often beneficial when dealing with sterically hindered aldehydes.

  • Stabilized Ylides (R' = electron-withdrawing group, e.g., -CO₂R, -CN): These ylides are less reactive and generally lead to the thermodynamically more stable (E)-alkenes.[5] Due to the steric hindrance of 4-(tert-pentyl)benzaldehyde, longer reaction times or elevated temperatures might be required when using stabilized ylides.[7]

  • Semi-stabilized Ylides (R' = aryl, vinyl): These ylides often provide a mixture of (E)- and (Z)-alkenes.

3.2. Selection of Base

The choice of base for deprotonating the phosphonium salt to form the ylide is crucial. The acidity of the phosphonium salt dictates the required base strength.

BaseStrengthSuitable forNotes
n-Butyllithium (n-BuLi)Very StrongNon-stabilized ylidesRequires strictly anhydrous and inert conditions.
Sodium Hydride (NaH)StrongStabilized and some non-stabilized ylidesHeterogeneous reaction, often requires heating.
Potassium tert-butoxide (t-BuOK)StrongNon-stabilized and semi-stabilized ylidesA good alternative to n-BuLi, often easier to handle.
Sodium Methoxide (NaOMe)StrongStabilized ylidesSuitable for less acidic phosphonium salts.

3.3. Solvent and Temperature

Anhydrous aprotic solvents are essential for the Wittig reaction to prevent quenching of the highly basic ylide.

  • Tetrahydrofuran (THF): A common and effective solvent for most Wittig reactions.

  • Diethyl Ether (Et₂O): Another suitable solvent, particularly for reactions at lower temperatures.

  • Toluene: Can be used for reactions requiring higher temperatures.

The reaction temperature will depend on the reactivity of both the ylide and the aldehyde. For the sterically hindered 4-(tert-pentyl)benzaldehyde, initiating the reaction at a low temperature (e.g., -78 °C or 0 °C) and then allowing it to warm to room temperature is a common strategy to control the initial exothermic reaction and improve selectivity.

Experimental Protocols

The following protocols provide a starting point for the Wittig reaction with 4-(tert-pentyl)benzaldehyde. Optimization may be necessary based on the specific ylide used.

Protocol 1: Synthesis of a (Z)-Alkene using a Non-Stabilized Ylide

This protocol describes the synthesis of (Z)-1-(tert-pentyl)-4-styrylbenzene.

Materials:

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (t-BuOK)

  • 4-(tert-pentyl)benzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 equivalents).

    • Add anhydrous THF to the flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

    • Stir the resulting bright yellow-orange mixture at 0 °C for 1 hour.

  • Wittig Reaction:

    • In a separate flask, dissolve 4-(tert-pentyl)benzaldehyde (1.0 equivalent) in anhydrous THF.

    • Slowly add the solution of the aldehyde to the ylide suspension at 0 °C via a syringe or dropping funnel over 15-20 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product will contain the desired alkene and triphenylphosphine oxide. Purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure (Z)-alkene.

Diagram: Experimental Workflow for (Z)-Alkene Synthesis

Z_Alkene_Workflow A Ylide Generation (Phosphonium Salt + t-BuOK in THF at 0°C) B Addition of 4-(tert-pentyl)benzaldehyde (in THF at 0°C) A->B C Reaction (Warm to RT, stir 12-24h) B->C D Aqueous Work-up (Quench with NH4Cl, Extract with EtOAc) C->D E Purification (Column Chromatography) D->E F Pure (Z)-Alkene E->F

Caption: Workflow for the synthesis of a (Z)-alkene from 4-(tert-pentyl)benzaldehyde.

Protocol 2: Synthesis of an (E)-Alkene using a Stabilized Ylide

This protocol outlines the synthesis of (E)-ethyl 3-(4-(tert-pentyl)phenyl)acrylate.

Materials:

  • Ethyl (triphenylphosphoranylidene)acetate (a stable ylide)

  • 4-(tert-pentyl)benzaldehyde

  • Anhydrous Toluene

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add 4-(tert-pentyl)benzaldehyde (1.0 equivalent) and ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents).

    • Add anhydrous toluene to dissolve the reactants.

  • Wittig Reaction:

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. The use of a reflux condenser is necessary.

    • Monitor the reaction progress by TLC. Due to the decreased reactivity of the stabilized ylide and the sterically hindered aldehyde, a longer reaction time and elevated temperature are often required.

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the toluene.

    • The crude product can often be purified by direct recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to separate the (E)-alkene from the triphenylphosphine oxide.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete ylide formation (moisture)Ensure all glassware is flame-dried and reagents are anhydrous. Use a fresh, sealed bottle of anhydrous solvent.
Low reactivity of the aldehydeIncrease reaction time and/or temperature. Consider using a more reactive, non-stabilized ylide if stereochemistry is not critical.
Formation of a mixture of E/Z isomers Use of a semi-stabilized ylideIf a specific isomer is desired, choose a highly selective stabilized or non-stabilized ylide. The Schlosser modification can be employed to favor the (E)-alkene with non-stabilized ylides.[3]
Difficulty in removing triphenylphosphine oxide High polarity and crystallinity of the byproductPurification by column chromatography is generally effective. Recrystallization can also be attempted if the solubility difference between the product and the byproduct is significant.

Conclusion

The Wittig reaction of 4-(tert-pentyl)benzaldehyde is a viable method for the synthesis of a variety of substituted alkenes. Careful consideration of the ylide stability, base strength, and reaction conditions is paramount to achieving good yields and desired stereoselectivity, especially given the steric hindrance of the substrate. The protocols provided in this guide offer a solid foundation for researchers to successfully employ this powerful olefination reaction in their synthetic endeavors.

References

  • Wittig Reaction - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Wittig Reaction - Common Conditions. (n.d.). Retrieved from [Link]

  • Wittig reaction. (2024, February 10). In Wikipedia. Retrieved from [Link]

  • Marchi, A. (2024). Optimizing Synthetic Routes to (E)- and (Z)- Stilbenes via Mechanistic Explorations of the Wittig Reaction. Undergraduate Distinction Papers. 115. Retrieved from [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ashenhurst, J. (2018, February 6). The Wittig Reaction: Examples and Mechanism. In Master Organic Chemistry. Retrieved from [Link]

  • Typical reaction conditions for the Wittig reaction of 4‐phenyl... (n.d.). In ResearchGate. Retrieved from [Link]

  • Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • Guan, Q., Ding, F., & Zhang, C. (2024). Highly Selective Boron-Wittig Reaction: A Practical Method to Synthesize Trans-Aryl Alkenes. Chemistry – A European Journal, 30(52), e202401801. [Link]

  • Synthesis of an Alkene via the Wittig Reaction. (n.d.). Retrieved from [Link]

  • Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. (n.d.). Retrieved from [Link]

  • Khan, I., Zaib, S., Batool, S., & Iqbal, J. (2016). Synthetic approaches toward stilbenes and their related structures. Beilstein Journal of Organic Chemistry, 12, 2008–2044. [Link]

  • Wang, J., et al. (2023). Wittig/B─H insertion reaction: A unique access to trisubstituted Z-alkenes. Science Advances, 9(37), eadj0543. [Link]

  • Nerz, D. (2012, March 30). The Wittig Reaction Synthesis of Stilbene [Video]. YouTube. [Link]

  • Maercker, A. (2011). The Wittig Reaction. Organic Reactions, 1-2. [Link]

  • El-Samahy, F. A., & Abdel-Khalek, A. A. (2012). 1 Stilbenes Preparation and Analysis. In Stilbenes (pp. 1-24). Wiley-VCH Verlag GmbH & Co. KGaA.

Sources

Troubleshooting & Optimization

How to prevent carbocation rearrangement in Friedel-Crafts alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Preventing Carbocation Rearrangement in Friedel-Crafts Alkylation Assigned Specialist: Senior Application Scientist

🟢 Module 1: Diagnostic & Triage

User Query: "I attempted to synthesize n-propylbenzene using 1-chloropropane and


, but GC-MS analysis confirms the major product is isopropylbenzene (cumene). Why did the chain branch?"
Root Cause Analysis

The issue lies in the fundamental mechanism of the Friedel-Crafts alkylation when mediated by strong Lewis acids like Aluminum Chloride (


).[1]
  • Activation: The Lewis acid complexes with the chlorine atom, weakening the C-Cl bond.

  • Ionization: With primary alkyl halides, the complex attempts to form a primary carbocation. However, primary carbocations are thermodynamically unstable.

  • Rearrangement (The Error Point): Before the aromatic ring can attack, a 1,2-hydride shift occurs almost instantaneously. A hydrogen atom from the neighboring secondary carbon shifts to the primary carbon, transforming the unstable primary carbocation into a stable secondary carbocation.[2]

  • Attack: The benzene ring attacks the rearranged secondary carbocation, resulting in the branched isomer.

Visualization: The Rearrangement Trap

The following diagram illustrates the kinetic failure point where the hydride shift outcompetes the nucleophilic attack.

RearrangementMechanism Reactant 1-Chloropropane + AlCl3 Complex Lewis Acid Complex [R-Cl-AlCl3] Reactant->Complex Activation PrimaryCat Primary Carbocation (Unstable) Complex->PrimaryCat Ionization SecCat Secondary Carbocation (Stable) PrimaryCat->SecCat 1,2-Hydride Shift (Fast) Product_Linear n-Propylbenzene (Trace/Absent) PrimaryCat->Product_Linear Benzene Attack (Slow) Product_Branched Isopropylbenzene (Major Product) SecCat->Product_Branched Benzene Attack

Figure 1: Mechanism of 1,2-hydride shift leading to unintended branched isomers during Friedel-Crafts alkylation.

🔵 Module 2: The "Gold Standard" Solution

Directive: To guarantee a linear alkyl chain, you must bypass the carbocation intermediate entirely. The industry-standard protocol is the Acylation-Reduction Sequence .

Why This Works

Unlike alkyl cations, acylium ions (formed from acyl chlorides) are resonance-stabilized.[2][3][4] The positive charge is delocalized between the carbon and oxygen atoms. This stability prevents rearrangement.[2][4] Once the acyl group is attached, it can be reduced to an alkyl group.[5][6][7]

Protocol: Linear Alkylbenzene Synthesis

Target: n-Propylbenzene from Benzene Method: Friedel-Crafts Acylation


 Clemmensen Reduction
Step 1: Friedel-Crafts Acylation[2][3][4][8]
  • Reagents: Benzene (excess), Propionyl Chloride (

    
    ), 
    
    
    
    (1.1 equivalents).
  • Procedure:

    • Suspend

      
       in dry solvent (DCM or excess benzene) at 0°C.
      
    • Add Propionyl Chloride dropwise. (Observe evolution of HCl gas).

    • Stir for 30 mins to form the Acylium ion complex.

    • Add Benzene dropwise. Maintain temperature <10°C to prevent polymerization.

    • Reflux for 1 hour.

    • Quench: Pour mixture over ice/HCl.

    • Isolate: Extract with ether, wash with NaOH (removes carboxylic acids), dry, and distill.

    • Intermediate Product: Propiophenone (Ethyl Phenyl Ketone).

Step 2: Reduction (Clemmensen)[5][7]
  • Reagents: Amalgamated Zinc (

    
    ), Conc. 
    
    
    
    .
  • Procedure:

    • Prepare

      
       by treating zinc granules with 
      
      
      
      solution.
    • Suspend treated zinc in Conc.

      
       and water.[7][9]
      
    • Add Propiophenone and reflux for 3-4 hours.

    • Add fresh Conc.

      
       every hour to maintain acid strength.
      
    • Result: The

      
       carbonyl is reduced to a 
      
      
      
      methylene group.
Workflow Visualization

AcylationReduction Start Benzene + Propionyl Chloride Acylium Acylium Ion (Resonance Stabilized) Start->Acylium AlCl3 Catalyst Intermediate Propiophenone (Ketone) Acylium->Intermediate EAS Attack Reduction Clemmensen Reduction (Zn-Hg / HCl) Intermediate->Reduction Final n-Propylbenzene (Linear Product) Reduction->Final Deoxygenation

Figure 2: The Acylation-Reduction pathway guarantees linear products by avoiding carbocation intermediates.

🟠 Module 3: Advanced Troubleshooting (Catalyst Tuning)

User Query: "I cannot use acylation because my molecule has acid-sensitive groups. Can I optimize the direct alkylation?"

Response: Direct alkylation is risky, but rearrangement can be minimized (not eliminated) by tuning the Lewis Acid strength. Strong acids (


) force complete ionization (

mechanism). Weaker acids may encourage an

-like displacement where the nucleophile attacks the complex before the carbocation forms.
Lewis Acid Selection Matrix
CatalystStrengthRearrangement RiskRecommended Use Case

ExtremeHigh Acylation only. Avoid for linear alkylation.

HighHighGeneral alkylation; usually causes rearrangement.

ModerateMediumSecondary alkyl halides; some control possible.

ModerateMediumAlcohol substrates; often cleaner than halides.

(Liquid)
HighHighIndustrial LAB synthesis (Linear Alkyl Benzenes).

Note: For strictly linear chains on sensitive substrates, do not rely on F-C alkylation. Switch to Module 4 .

🟣 Module 4: Modern Alternatives (Cross-Coupling)

Recommendation: If F-C chemistry yields inseparable isomers, switch to Palladium-catalyzed cross-coupling. This is the modern standard for drug development where purity is paramount.

The Suzuki-Miyaura Protocol ( Coupling)

This method couples an Aryl Halide with an Alkyl Borane.[10] It is stereospecific and regiospecific—zero rearrangement occurs.

  • Substrates: Bromobenzene + n-Propylboronic acid.

  • Catalyst:

    
     (or similar Pd(II) catalyst).
    
  • Base:

    
     or 
    
    
    
    .
  • Mechanism:

    • Oxidative Addition of Pd into the Ar-Br bond.

    • Transmetallation with the Boron species (transferring the linear alkyl group).

    • Reductive Elimination yields the linear alkylbenzene.

📚 References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Definitive guide on Acylation-Reduction mechanisms).

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (The foundational text on Lewis Acid behavior and rearrangement kinetics).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. (The primary source for rearrangement-free alkylation alternatives).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for carbocation stability and hydride shift thermodynamics).

Sources

Troubleshooting low yield in the synthesis of p-tert-amylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of p-tert-amylbenzaldehyde. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic strategy effectively.

Troubleshooting Guide: Addressing Low Yield

Low yield is a frequent challenge in multi-step organic synthesis. Below are specific issues you might encounter during the synthesis of p-tert-amylbenzaldehyde, along with their probable causes and recommended solutions.

Question 1: My formylation of tert-amylbenzene via the Vilsmeier-Haack reaction is giving a low yield. What are the likely causes and how can I improve it?

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich arenes like tert-amylbenzene.[1][2] However, its success is highly dependent on several critical parameters.

Potential Causes and Solutions:

  • Insufficiently Activated Vilsmeier Reagent: The Vilsmeier reagent, a chloromethyliminium salt, is formed in situ from a formamide derivative (commonly DMF) and a halogenating agent (typically POCl₃).[3] If this reagent is not formed efficiently, the subsequent electrophilic aromatic substitution will be sluggish.

    • Solution: Ensure your DMF and POCl₃ are of high purity and anhydrous. The reaction is often performed at low temperatures (0-10 °C) to control the exothermic formation of the Vilsmeier reagent.[1] A gradual increase in temperature to room temperature or slightly above may be necessary to drive the formylation to completion.[1]

  • Suboptimal Reaction Temperature: The tert-amyl group is a moderately activating, ortho-para directing group. While the para product is sterically favored, the reaction requires sufficient thermal energy to proceed at a reasonable rate.

    • Solution: Monitor your reaction progress using Thin Layer Chromatography (TLC). If the reaction is slow at room temperature, a gentle increase in temperature (e.g., to 40-60 °C) can significantly improve the rate and yield.[1]

  • Hydrolysis Issues: The final step of the Vilsmeier-Haack reaction is the hydrolysis of the iminium intermediate to the aldehyde.[2] Incomplete or improper hydrolysis can lead to a low yield of the desired product.

    • Solution: After the formylation is complete, the reaction mixture should be carefully quenched with ice water, followed by basification (e.g., with NaOH or NaHCO₃) to neutralize the acidic medium and facilitate the hydrolysis of the iminium salt.

Question 2: I'm attempting the Gattermann-Koch formylation of tert-amylbenzene and observing minimal product formation. What's going wrong?

The Gattermann-Koch reaction is a classic method for the formylation of alkylbenzenes using carbon monoxide and HCl with a Lewis acid catalyst.[4][5] However, it has specific requirements that, if not met, can lead to reaction failure.

Potential Causes and Solutions:

  • Catalyst Inactivity: The Gattermann-Koch reaction typically requires a copper(I) chloride co-catalyst, especially when conducted at atmospheric pressure.[4][6] The Lewis acid, AlCl₃, must be anhydrous and highly active.

    • Solution: Ensure you are using a co-catalyst like CuCl. Use freshly opened or properly stored anhydrous AlCl₃. The reaction is highly sensitive to moisture, so all glassware should be oven-dried and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Low Reactivity of the Electrophile: The electrophile in the Gattermann-Koch reaction is the formyl cation, which is generated in situ.[5] Its formation can be inefficient under suboptimal conditions.

    • Solution: The reaction often requires high pressure of CO to ensure a sufficient concentration of the gas in the reaction mixture.[4] If you are working at atmospheric pressure, ensure a steady stream of CO is bubbled through the reaction mixture. The temperature should be carefully controlled, as side reactions can occur at higher temperatures.

Question 3: My two-step synthesis involving Friedel-Crafts acylation followed by oxidation is resulting in a low overall yield. Where am I losing my product?

This is a common and often reliable route, but pitfalls exist in both steps.

Potential Causes and Solutions for the Acylation Step:

  • Rearrangement of the tert-amyl group: While the tert-amyl carbocation is tertiary and relatively stable, under harsh Friedel-Crafts conditions, rearrangement to other isomers can occur, leading to a mixture of products and a lower yield of the desired p-tert-amylacetophenone.[7]

    • Solution: Employ milder Lewis acids or lower reaction temperatures to minimize carbocation rearrangements. Monitor the reaction for the formation of isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Polyacylation: The acetyl group is deactivating, which generally prevents further acylation of the product.[8] However, if the initial acylation is slow and the starting material is present for an extended period under reaction conditions, minor amounts of diacylated products could form.

    • Solution: Use a stoichiometric amount of the acylating agent and add it gradually to the reaction mixture to maintain a low concentration.

Potential Causes and Solutions for the Oxidation Step:

  • Over-oxidation: The oxidation of the methyl ketone to a carboxylic acid (p-tert-amylbenzoic acid) is a common side reaction.[9][10]

    • Solution: Carefully control the stoichiometry of the oxidizing agent and the reaction temperature. Common oxidizing agents include sodium hypochlorite (bleach) in the haloform reaction. Monitoring the reaction progress by TLC is crucial to stop the reaction once the starting ketone has been consumed.

  • Incomplete Reaction: Insufficient oxidizing agent or reaction time will result in unreacted p-tert-amylacetophenone in your final product.

    • Solution: Use a slight excess of the oxidizing agent and ensure the reaction is stirred vigorously to ensure proper mixing, especially in biphasic systems.

Question 4: I am trying to synthesize p-tert-amylbenzaldehyde via the Sommelet reaction, but the yield is poor and I have a complex mixture of products. What are the key parameters to control?

The Sommelet reaction converts a benzylic halide to an aldehyde using hexamine.[11][12] While effective, it can be prone to side reactions if not properly controlled.

Potential Causes and Solutions:

  • Side-chain Bromination Issues: The Sommelet reaction typically starts from the corresponding benzyl bromide. The selective free-radical bromination of the benzylic position of p-tert-amyltoluene is the critical first step.

    • Solution: Use a radical initiator like AIBN or benzoyl peroxide, and control the reaction temperature and the amount of brominating agent (e.g., NBS or bromine with light).[13][14] Over-bromination can lead to the formation of the benzal bromide, which can also be hydrolyzed to the aldehyde but may follow a different reaction pathway and efficiency.[15][16]

  • Formation of Side Products in the Sommelet Reaction: The Delepine reaction, which produces the benzylamine, is a competing pathway.[12] Also, the formation of p-tert-butylbenzonitrile has been reported as a difficult-to-remove impurity.[17]

    • Solution: The hydrolysis of the intermediate hexaminium salt is a critical step.[11] The pH and temperature of the hydrolysis need to be carefully controlled. Acidic hydrolysis is typically employed.[12] To address the nitrile impurity, a subsequent hydrolysis step under acidic or basic conditions can be performed before final purification.[17]

Frequently Asked Questions (FAQs)

Q1: What is the most common and generally reliable method for synthesizing p-tert-amylbenzaldehyde on a lab scale?

For laboratory-scale synthesis, the two-step approach of Friedel-Crafts acylation of tert-amylbenzene with acetyl chloride, followed by oxidation of the resulting p-tert-amylacetophenone (e.g., via the haloform reaction), is often preferred. This method avoids the use of highly toxic and gaseous reagents like carbon monoxide and hydrogen cyanide.[8][18]

Q2: How can I purify the final p-tert-amylbenzaldehyde product effectively?

Purification can be challenging due to the presence of structurally similar impurities.

  • Distillation: Vacuum distillation is a common method for purifying aldehydes.

  • Bisulfite Adduct Formation: Aldehydes form solid adducts with sodium bisulfite. This can be an effective method for separating the aldehyde from non-carbonyl impurities. The aldehyde can then be regenerated by treating the adduct with acid or base.

  • Chromatography: For small-scale purification and for removing isomeric impurities, column chromatography on silica gel is effective. A non-polar eluent system, such as hexane/ethyl acetate, is typically used.[19]

Q3: Are there any "green" or more environmentally friendly synthetic routes to p-tert-amylbenzaldehyde?

Research into greener synthetic methods is ongoing. Catalytic oxidation of p-tert-amyltoluene using molecular oxygen or hydrogen peroxide as the oxidant is a more environmentally benign approach compared to methods that use stoichiometric amounts of halogenating agents or toxic gases.[9][10] Various catalyst systems, often based on cobalt or vanadium, have been investigated for this purpose.[20][21]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of tert-amylbenzene

This protocol is a general guideline and may require optimization.

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.2 eq.) in an anhydrous solvent like dichloromethane (DCM). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes.

  • Formylation: Add tert-amylbenzene (1.0 eq.) dropwise to the freshly prepared Vilsmeier reagent. After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Hydrolysis: Once the reaction is complete, cool the mixture in an ice bath and slowly pour it onto crushed ice. Add a 10% aqueous solution of sodium hydroxide until the mixture is basic (pH > 8) to hydrolyze the iminium salt.

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or DCM). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Oxidation of p-tert-amyltoluene

This protocol is based on catalytic air oxidation and requires careful control of reaction conditions.

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, a gas inlet tube, a condenser, and a heating mantle, charge p-tert-amyltoluene (1.0 eq.), glacial acetic acid as the solvent, cobalt(II) acetate (catalyst, e.g., 1-5 mol%), and a co-catalyst like sodium bromide.[9][22]

  • Oxidation: Heat the mixture to the desired temperature (e.g., 100-140 °C) and bubble a stream of air or oxygen through the reaction mixture with vigorous stirring.[9][22]

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC. Be mindful of the formation of the over-oxidation product, p-tert-amylbenzoic acid.

  • Work-up: After the desired conversion is achieved, cool the reaction mixture. Dilute with water and extract with an organic solvent. Wash the organic layer with a dilute solution of sodium bicarbonate to remove the acidic byproduct, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude p-tert-amylbenzaldehyde by vacuum distillation.

Visualizations

Synthesis_Pathways cluster_formylation Direct Formylation cluster_oxidation Oxidation Route cluster_acylation_oxidation Acylation-Oxidation Route cluster_sommelet Sommelet Route tert-Amylbenzene tert-Amylbenzene p-tert-Amylbenzaldehyde p-tert-Amylbenzaldehyde tert-Amylbenzene->p-tert-Amylbenzaldehyde Vilsmeier-Haack (DMF, POCl3) Gattermann-Koch (CO, HCl, AlCl3/CuCl) p-tert-Amyltoluene p-tert-Amyltoluene p-tert-Amylbenzaldehyde_ox p-tert-Amylbenzaldehyde p-tert-Amyltoluene->p-tert-Amylbenzaldehyde_ox Catalytic Oxidation (O2, Co(OAc)2) tert-Amylbenzene_ac tert-Amylbenzene p-tert-Amylacetophenone p-tert-Amylacetophenone tert-Amylbenzene_ac->p-tert-Amylacetophenone Friedel-Crafts Acylation (AcCl, AlCl3) p-tert-Amylbenzaldehyde_ac_ox p-tert-Amylbenzaldehyde p-tert-Amylacetophenone->p-tert-Amylbenzaldehyde_ac_ox Oxidation (e.g., Haloform) p-tert-Amyltoluene_som p-tert-Amyltoluene p-tert-Amylbenzyl_Bromide p-tert-Amylbenzyl_Bromide p-tert-Amyltoluene_som->p-tert-Amylbenzyl_Bromide Side-chain Bromination (NBS, initiator) p-tert-Amylbenzaldehyde_som p-tert-Amylbenzaldehyde p-tert-Amylbenzyl_Bromide->p-tert-Amylbenzaldehyde_som Sommelet Reaction (Hexamine, H2O) Troubleshooting_Workflow cluster_vilsmeier Vilsmeier Troubleshooting cluster_gattermann Gattermann-Koch Troubleshooting cluster_acyl_ox Acylation-Oxidation Troubleshooting cluster_sommelet_troubleshooting Sommelet Route Troubleshooting Start Low Yield of p-tert-Amylbenzaldehyde Identify_Route Identify Synthetic Route Start->Identify_Route Vilsmeier Vilsmeier-Haack Identify_Route->Vilsmeier Formylation Gattermann Gattermann-Koch Identify_Route->Gattermann Formylation Acyl_Ox Acylation-Oxidation Identify_Route->Acyl_Ox Two-step Sommelet Sommelet Identify_Route->Sommelet From Toluene V_Check_Reagents Check Reagent Purity (DMF, POCl3) Ensure Anhydrous Conditions Vilsmeier->V_Check_Reagents G_Check_Catalyst Check Catalyst Activity (AlCl3) Use Co-catalyst (CuCl) Gattermann->G_Check_Catalyst AO_Check_Acylation Acylation Step: Mild Conditions to Prevent Rearrangement Control Stoichiometry Acyl_Ox->AO_Check_Acylation S_Check_Bromination Bromination Step: Selective for Benzylic Position Avoid Over-bromination Sommelet->S_Check_Bromination V_Check_Temp Optimize Temperature (TLC Monitoring) V_Check_Reagents->V_Check_Temp V_Check_Hydrolysis Ensure Complete Hydrolysis (pH Adjustment) V_Check_Temp->V_Check_Hydrolysis Purification Optimize Purification (Distillation, Bisulfite Adduct, Chromatography) V_Check_Hydrolysis->Purification G_Check_Conditions Ensure Anhydrous Conditions Use High Pressure CO or Efficient Bubbling G_Check_Catalyst->G_Check_Conditions G_Check_Conditions->Purification AO_Check_Oxidation Oxidation Step: Avoid Over-oxidation Ensure Complete Reaction AO_Check_Acylation->AO_Check_Oxidation AO_Check_Oxidation->Purification S_Check_Reaction Sommelet Reaction: Control Hydrolysis Conditions Check for Side Products (e.g., Nitrile) S_Check_Bromination->S_Check_Reaction S_Check_Reaction->Purification

Caption: Troubleshooting workflow for low yield.

Data Summary

Synthetic RouteKey ReagentsCommon Side ProductsKey Parameters to Control
Vilsmeier-Haack DMF, POCl₃-Reagent purity, temperature, hydrolysis pH [1][2][3]
Gattermann-Koch CO, HCl, AlCl₃, CuCl-Anhydrous conditions, CO pressure, catalyst activity [4][5][6]
Acylation-Oxidation Acetyl chloride, AlCl₃, Oxidant (e.g., NaOCl)Isomers, p-tert-amylbenzoic acidReaction temperature, stoichiometry [7][8][9]
Sommelet Reaction p-tert-amyltoluene, NBS, HexamineBenzal bromide, benzylamine, p-tert-butylbenzonitrileSelectivity of bromination, hydrolysis conditions [11][12][17]
Direct Oxidation p-tert-amyltoluene, O₂, Catalyst (e.g., Co(OAc)₂)p-tert-amylbenzoic acidTemperature, catalyst loading, oxygen flow [9][22]

References

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). International Journal of Recent Technology and Engineering (IJRTE), 8(4), 888-891. [Link]

  • The Sommelet Reaction. Organic Reactions. [Link]

  • Sommelet reaction. In Wikipedia. [Link]

  • Optimization of Reaction Parameters for Production of p-tert-butylbenzoic acid. (2015). ResearchGate. [Link]

  • LIQUID PHASE OXIDATION OF para-tert-BUTYL TOLUENE. Revue Roumaine de Chimie. [Link]

  • Vilsmeier–Haack reaction. In Wikipedia. [Link]

  • Sommelet Reaction. Cambridge University Press. [Link]

  • Gattermann-Koch Reaction. Name Reactions in Organic Synthesis. [Link]

  • Experiment 1: Friedel-Crafts Acylation. Swarthmore College. [Link]

  • Sommelet Reaction. SynArchive. [Link]

  • Partial oxidation of p-tert butyl toluene to p-tert butyl benzaldehyde. (2004). ResearchGate. [Link]

  • A New Catalyst System V-Cs-Cu-Tl for Selective Oxidation of p-tert Butyl Toluene to p-tert Benzaldehyde. ResearchGate. [Link]

  • Process for the preparation of p-tert.-butyl benzaldehyde and the derivatives thereof substituted in the nucleus by halogen.
  • Process for the side-chain bromination of toluenes and mixtures of toluenes diversly highly brominated in the side chain.
  • Aromatic Reactions: Gatterman-Koch Formylation. OrgoSolver. [Link]

  • Principles of Organic Synthesis. Indian Institute of Technology Guwahati. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Gattermann reaction. L.S.College, Muzaffarpur. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Chemistry LibreTexts. [Link]

  • Friedel-Crafts Acylation. Chemistry Steps. [Link]

  • The Sommelet Reaction. ResearchGate. [Link]

  • Friedel-Crafts Acylation. Save My Exams. [Link]

  • Vapor-phase catalytic oxidation of toluene to benzaldehyde.
  • Remarkably improved photocatalytic selective oxidation of toluene to benzaldehyde with O2 over metal-free delaminated g-C3N4 nanosheets: synergistic effect of enhanced textural properties and charge carrier separation. Catalysis Science & Technology. [Link]

  • friedel-crafts acylation of benzene. chemguide. [Link]

  • Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science. [Link]

  • Optimization of reaction conditions Unless otherwise stated,the yields... ResearchGate. [Link]

  • Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry. [Link]

  • What is the best technique for amide purification? ResearchGate. [Link]

  • A new method of bromination of aromatic rings by an iso-amyl nitrite/HBr system. Tetrahedron Letters. [Link]

  • Method for preparing p-tert-butylbenzylamine.
  • Method of brominating the side chain of an alkyl benzene.
  • Process for the preparation of 4-tert-butylbenzaldehyde.
  • Purification of N-substituted aminobenzaldehydes.
  • Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research. [Link]

  • Synthesis of p-tert-butyl benzoic acid from catalytic oxidation of p-tert-butyitoluene. ResearchGate. [Link]

  • Process for the purification of terephthalic acid.

Sources

Technical Support Center: High-Purity Isolation of 4-(tert-pentyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource, designed for immediate application in a research or process development setting.

Topic: Purification & Troubleshooting Guide | Ticket ID: TPBA-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Compound Profile

Target Molecule: 4-(tert-pentyl)benzaldehyde (also known as p-tert-amylbenzaldehyde) CAS: 67468-54-6 Critical Quality Attribute (CQA): Purity >99.0% (GC), specifically free of ortho-isomer and oxidation byproducts.[1]

Achieving pharmaceutical-grade purity in 4-(tert-pentyl)benzaldehyde requires a multi-modal approach. The tert-pentyl group introduces steric bulk and lipophilicity that complicates standard aqueous workups, while the aldehyde functionality makes the compound susceptible to autoxidation (forming 4-tert-pentylbenzoic acid).[1]

This guide prioritizes Bisulfite Adduct Purification for chemical chemically distinct impurities and Low-Temperature Crystallization for isomeric separation.[1]

Troubleshooting & FAQs

Module A: Synthesis & Impurity Control

Q: My crude reaction mixture shows a significant amount of the ortho-isomer (~10-15%). How can I minimize this upstream? A: The ortho/para ratio is dictated by the steric bulk of the electrophile and the reaction temperature during formylation (e.g., Gattermann-Koch or Vilsmeier-Haack).

  • Thermodynamic Control: Lower reaction temperatures (-10°C to 0°C) generally favor the para-substitution due to the steric hindrance of the tert-pentyl group.[1]

  • Catalyst Choice: If using Lewis acids (e.g., AlCl₃), ensure the catalyst is added slowly to prevent localized "hotspots" that promote non-selective substitution.

  • Solvent Effects: Using a bulkier solvent (like chlorobenzene instead of dichloromethane) can sometimes enhance para-selectivity by increasing the steric penalty for ortho attack.[1]

Q: I see a recurring impurity at RRT 1.1 that increases upon storage. What is it? A: This is almost certainly 4-(tert-pentyl)benzoic acid .[1]

  • Cause: Autoxidation of the aldehyde in the presence of air.

  • Prevention: Store the purified material under argon/nitrogen at 4°C. Add a stabilizer like BHT (0.1%) if downstream applications permit.

  • Removal: Wash the organic layer with saturated NaHCO₃ during workup. The acid will convert to the water-soluble sodium salt, while the aldehyde remains in the organic phase.

Module B: Purification Techniques

Q: Distillation is not separating the isomers effectively. The boiling points are too close. What now? A: You are encountering the "Isomer Boiling Point Convergence." The ortho and para isomers likely have boiling points within 2–3°C of each other.

  • Solution: Switch to Melt Crystallization .

    • The para-isomer has a higher symmetry and melting point (~35-40°C) compared to the ortho-isomer (likely liquid at RT).[1]

    • Protocol: Cool the crude oil to 0°C. Seed with a pure crystal of the para-isomer. The para isomer will crystallize out, leaving the ortho enriched in the mother liquor.

Q: During bisulfite purification, the adduct formed an oily emulsion instead of a solid precipitate. How do I fix this? A: The lipophilic tert-pentyl chain prevents the adduct from crystallizing in pure water.

  • The Fix: Add Ethanol (30-40% v/v) to the aqueous bisulfite solution. The ethanol acts as a phase-transfer mediator, allowing the aldehyde to solubilize enough to react, while the resulting sulfonate adduct will eventually precipitate or form a distinct heavy lower layer that can be separated.

Detailed Experimental Protocols

Protocol 1: Bisulfite Adduct Purification (Chemical Purification)

Best for removing non-aldehyde impurities (starting materials, ketones).

Reagents:

  • Sodium Bisulfite (NaHSO₃), saturated aqueous solution.[1][2]

  • Ethanol (95%).[1]

  • Toluene or Hexane (for washing).[1]

  • Sodium Hydroxide (NaOH), 10% aqueous solution or Sodium Carbonate (Na₂CO₃).[1]

Step-by-Step:

  • Adduct Formation:

    • Dissolve 50 g of crude aldehyde in 100 mL of Ethanol.[1]

    • Add 150 mL of saturated NaHSO₃ solution slowly with vigorous stirring.

    • Stir for 2–4 hours at room temperature. A thick white precipitate (the bisulfite adduct) should form.

    • Troubleshooting: If no solid forms, cool to 0°C. If still oil, use the "Extraction Method" (Step 2b).

  • Washing (Impurity Removal):

    • Option A (Solid): Filter the solid adduct.[3] Wash the filter cake with 3 x 50 mL of Toluene. (The impurities are in the toluene; the aldehyde is in the solid).

    • Option B (Liquid/Oil): If the adduct is an oil, transfer to a separatory funnel. Wash the aqueous/adduct layer with Toluene (2 x 100 mL). Discard the Toluene layer.[1]

  • Regeneration:

    • Place the solid adduct (or washed aqueous layer) into a flask.

    • Add 200 mL of Toluene (to capture the released aldehyde).

    • Slowly add 10% NaOH or saturated Na₂CO₃ while stirring until pH > 10.[1] Caution: Exothermic.

    • Stir for 30 mins. The solid will dissolve, and the aldehyde will migrate into the Toluene layer.

  • Isolation:

    • Separate the Toluene layer.[1]

    • Wash with water (1 x 50 mL) and Brine (1 x 50 mL).[1]

    • Dry over MgSO₄ and evaporate solvent.[1]

Protocol 2: Low-Temperature Recrystallization (Isomer Separation)

Best for removing the ortho-isomer.[1]

  • Preparation: Dissolve the crude (or distilled) oil in a minimum amount of Pentane or Hexane at room temperature (Ratio ~1:1 volume).

  • Cooling: Lower the temperature slowly to -20°C (freezer) or -78°C (Dry ice/acetone) if necessary.

  • Crystallization: Allow to stand undisturbed for 4–12 hours. The para-isomer should crystallize as white needles/plates.[1]

  • Filtration: Rapidly filter the cold mixture through a chilled Buchner funnel.

  • Wash: Wash crystals with extremely cold (-20°C) Pentane.

  • Analysis: Check purity via GC. Repeat if ortho content is >0.5%.

Data Visualization & Logic Maps

Figure 1: Impurity Formation Pathways

This diagram illustrates where specific impurities originate during the synthesis and storage process.

ImpurityMap Start tert-Pentylbenzene Reaction Formylation (Gattermann-Koch/Vilsmeier) Start->Reaction Para 4-(tert-pentyl)benzaldehyde (Target Product) Reaction->Para Major Pathway (Steric Control) Ortho 2-(tert-pentyl)benzaldehyde (Isomer Impurity) Reaction->Ortho Minor Pathway (High Temp) SM_Left Unreacted Starting Material Reaction->SM_Left Incomplete Conversion Oxidation Autoxidation (Air Exposure) Para->Oxidation Storage Acid 4-(tert-pentyl)benzoic acid (Acid Impurity) Oxidation->Acid Degradation

Caption: Mechanistic origin of critical impurities.[1] Red nodes indicate contaminants requiring removal.

Figure 2: Purification Decision Matrix

Follow this logic flow to select the correct purification method based on your current impurity profile.

PurificationLogic Input Crude 4-(tert-pentyl)benzaldehyde Check1 Contains Non-Aldehydes? (Ketones, Starting Material) Input->Check1 Bisulfite Protocol 1: Bisulfite Adduct Purification Check1->Bisulfite Yes Check2 Contains Ortho-Isomer? Check1->Check2 No Bisulfite->Check2 Distill High-Vacuum Fractional Distillation (Remove heavy oligomers) Check2->Distill No (Only heavy/light ends) Crystallize Protocol 2: Low-Temp Crystallization (Pentane, -20°C) Check2->Crystallize Yes (Isomer Separation) Final Pure Product (>99%) Distill->Final Crystallize->Final

Caption: Decision tree for selecting the optimal purification workflow based on contaminant type.

Quantitative Data Summary

PropertyValueRelevance to Purification
Boiling Point ~270–280°C (atm)Requires high vacuum (<1 mmHg) for distillation to prevent decomposition.[1]
Melting Point 35–40°CEnables separation from liquid ortho-isomer via cooling crystallization.[1]
Solubility Soluble in organic solv.; Insoluble in waterRequires co-solvent (EtOH) for aqueous bisulfite workup.[1]
Isomer BP Diff Est. < 5°CMakes distillation ineffective for isomer separation; necessitates crystallization.[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Bisulfite Adduct purification protocols). [1]

  • Brindle, C. S., et al. (2017).[1] "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[1] [Link][1]

  • Horke, D. A., et al. (2014).[1][4] "Separating para and ortho water." Angewandte Chemie International Edition, 53(44), 11965-11968.[1][4] (Cited for principles of isomer separation logic).[1] [Link][1]

  • Gattermann, L., & Koch, J. A. (1897).[1] "Eine Synthese aromatischer Aldehyde."[1][5][6] Berichte der deutschen chemischen Gesellschaft, 30(2), 1622.[1] (Foundational chemistry for formylation).[1] [Link]

Sources

Effective purification strategies for crude 4-(tert-pentyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Crude 4-(tert-Pentyl)benzaldehyde

Executive Summary

Purifying 4-(tert-pentyl)benzaldehyde (also known as 4-tert-amylbenzaldehyde) presents a unique set of challenges due to the lipophilicity of the tert-pentyl group and the susceptibility of the aldehyde moiety to oxidation.[1] Crude mixtures from formylation reactions (e.g., Gattermann-Koch or Vilsmeier-Haack) typically contain unreacted tert-pentylbenzene, regioisomers (mainly ortho), and oxidation byproducts (benzoic acids).[2][1]

This guide prioritizes a Chemo-Physical Hybrid Strategy : utilizing the chemoselectivity of bisulfite adduct formation to remove non-aldehyde impurities, followed by vacuum distillation for final polishing.[1]

Module 1: Diagnostic & Initial Assessment

Q: My crude product is a dark, viscous oil. How do I determine the primary impurities before starting purification?

A: Visual appearance is deceptive.[2][1] "Tars" often mask high-purity product.[1] You must quantify the impurity profile to select the correct purification path.

Recommended Diagnostic Workflow:

  • GC-MS (Gas Chromatography-Mass Spectrometry):

    • Goal: Identify unreacted starting material (tert-pentylbenzene) and isomers.

    • Note: The ortho-isomer usually elutes slightly faster than the para-isomer due to lower boiling point (steric inhibition of intermolecular forces).[1]

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: 10% Ethyl Acetate in Hexanes.[2][1][3][4]

    • Visualization: UV (254 nm) and 2,4-DNP stain (specific for aldehydes—orange spots).[2][1]

    • Interpretation:

      • High Rf spot (non-staining with DNP) = Unreacted tert-pentylbenzene.[2][1]

      • Baseline streak = Carboxylic acids/oligomers.[2][1]

Module 2: Chemical Purification (The Bisulfite Protocol)

Q: Distillation alone isn't removing the starting material or the yellow color. What is the best strategy?

A: Distillation is ineffective for separating compounds with similar boiling points (like the starting arene and the aldehyde) without a high-efficiency column. The Sodium Bisulfite Adduct Method is the gold standard here. It chemically "locks" the aldehyde into a water-soluble solid, allowing you to wash away all organic impurities (starting materials, tars, isomers) before regenerating the pure aldehyde.

Mechanism & Selectivity

The reaction relies on the nucleophilic attack of the bisulfite ion on the carbonyl carbon.

  • Selectivity Factor: The tert-pentyl group at the para position does not hinder the carbonyl.[1] However, if ortho-isomer is present, the bulky tert-pentyl group significantly sterically hinders bisulfite attack.[1] Thus, this method enriches the para-isomer.

Step-by-Step Protocol

Phase 1: Adduct Formation

  • Dissolution: Dissolve 10 g of crude oil in 30 mL of Ethanol (or Methanol). A small amount of solvent keeps the organic impurities in solution.

  • Reagent Prep: Prepare a saturated solution of Sodium Bisulfite (NaHSO₃) in water (approx. 40% w/v).

  • Reaction: Add 1.5 equivalents of the bisulfite solution to the aldehyde solution.

  • Agitation: Stir vigorously for 30–60 minutes.

    • Observation: A thick white precipitate (the adduct) should form.[1]

    • Troubleshooting: If no solid forms, cool the mixture to 0°C.

Phase 2: Washing (The Purification Step)

  • Filtration: Filter the white solid.[1]

  • The Organic Wash: Wash the solid cake thoroughly with Diethyl Ether or Hexanes .[1]

    • Why? This washes away the unreacted tert-pentylbenzene and the sterically hindered ortho-isomer which did not form an adduct.[1]

  • The Alcohol Wash: Wash with a small amount of cold ethanol to remove excess bisulfite.[1]

Phase 3: Regeneration

  • Suspension: Suspend the washed solid in water/ether (1:1 ratio).[1]

  • Hydrolysis: Slowly add 10% Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) while stirring until the solid dissolves and pH > 10.

  • Extraction: Separate the organic layer.[1][3][5] Extract the aqueous layer twice with ether.[1]

  • Drying: Dry over MgSO₄ and concentrate in vacuo.

Module 3: Physical Purification (Vacuum Distillation)

Q: I have regenerated the aldehyde, but it still has a faint color. How do I achieve >99% purity?

A: Trace oxidation products or solvent residues require a final polish via vacuum distillation. 4-(tert-pentyl)benzaldehyde has a high boiling point (~260°C at atm), so heat sensitivity is a risk.[2][1]

Distillation Parameters:

ParameterSpecificationReason
Pressure < 2 mmHg (High Vacuum)Reduces BP to < 100°C to prevent thermal decomposition.[2][1]
Bath Temp ~110–120°CMaintain a 20°C delta above the vapor temperature.
Condenser Warm water (40°C)Prevents solidification if the compound is supercooled (though usually liquid).[2]
Fore-run First 5–10%Discard.[2][1] Contains residual solvents and highly volatile ortho-isomers.[2][1]

Module 4: Troubleshooting & FAQs

Q: The bisulfite adduct formed a "gummy" paste instead of a filterable solid. Why? A: This is common with lipophilic aldehydes like tert-pentyl derivatives.[2][1] The adduct is somewhat soluble in the organic impurities.

  • Fix: Add more ethanol to the mixture to solubilize the oils, then cool to -10°C. If it remains gummy, decant the liquid and triturate (grind) the gum with fresh ether until it hardens into a powder.

Q: My final product turns yellow after 2 days. Is it impure? A: Not necessarily.[2][1] Benzaldehydes oxidize rapidly in air to form benzoic acids (which can be yellow/brown in trace amounts).[1]

  • Fix: Store under an inert atmosphere (Argon/Nitrogen) in the fridge. Add a stabilizer like BHT (0.1%) if the application permits.

Q: Can I use Silica Gel Chromatography instead? A: Yes, but it is less efficient for removing the starting tert-pentylbenzene due to similar polarity (high Rf).[2][1]

  • Optimization: If you must use columns, use a gradient of 0%

    
     5% Ethyl Acetate in Hexanes. The aldehyde will elute after the starting material but before the alcohol/acid byproducts.
    

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying the crude mixture based on the impurity profile.

PurificationStrategy Start Crude 4-(tert-pentyl)benzaldehyde Analysis Analyze (GC-MS / TLC) Start->Analysis Decision Primary Impurity? Analysis->Decision PathA Unreacted Starting Material (tert-pentylbenzene) Decision->PathA High % PathB Ortho-Isomer / Tars Decision->PathB High % Bisulfite Bisulfite Adduct Protocol (Removes non-aldehydes & hindered isomers) PathA->Bisulfite Best Selectivity PathB->Bisulfite Steric Exclusion Regen Regenerate Aldehyde (Base Hydrolysis) Bisulfite->Regen Distillation Vacuum Distillation (< 2 mmHg) Regen->Distillation Final Pure Product (Store under Argon) Distillation->Final

Figure 1: Decision Logic for Purification.[2][1] The Bisulfite method is prioritized for removing non-aldehyde species and sterically hindered isomers before final distillation.

References

  • Vogel, A. I. (1989).[2][1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for Bisulfite Adduct formation and aldehyde purification). [2][1]

  • Furniss, B. S., et al. (1989).[2][1] Purification of Aldehydes via Bisulfite Addition. In Vogel's Textbook of Practical Organic Chemistry. (Detailed mechanism on steric hindrance in bisulfite formation).

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Discusses formylation mechanisms and isomer distribution).

  • BenchChem Technical Support. (2025). Aldehyde Purification via Bisulfite Adducts. (General protocols for lipophilic aldehydes).

  • PubChem Database. (n.d.).[2][1] 4-(tert-Pentyl)benzaldehyde Compound Summary. National Center for Biotechnology Information.[1] [2][1]

Sources

Technical Support Center: Catalyst Deactivation in 4-(tert-pentyl)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-(tert-pentyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the common challenges associated with catalyst deactivation during this synthetic process. By explaining the underlying causes of experimental issues and providing actionable protocols, we aim to enhance the efficiency and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic methods for synthesizing 4-(tert-pentyl)benzaldehyde?

A1: The synthesis of 4-(tert-pentyl)benzaldehyde, an aromatic aldehyde, is most commonly achieved through electrophilic aromatic substitution reactions on a tert-pentylbenzene precursor. The primary methods include:

  • Friedel-Crafts Acylation: This is a widely used method involving the reaction of tert-pentylbenzene with an acyl halide (like formyl chloride or a related reagent) or an anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃)[1][2]. Due to the instability of formyl chloride, related Gattermann-Koch or Vilsmeier-Haack reactions are often employed to introduce the aldehyde group.

  • Gattermann-Koch Reaction: This variant of the Friedel-Crafts reaction uses carbon monoxide and hydrochloric acid under pressure with a catalyst mixture of aluminum chloride and copper(I) chloride to formylate the aromatic ring[3].

  • Vilsmeier-Haack Reaction: This reaction employs a phosphoryl chloride and a substituted amide, such as N,N-dimethylformamide (DMF), to generate a Vilsmeier reagent, which then acts as the electrophile to formylate the tert-pentylbenzene[4].

Q2: What are the primary mechanisms of catalyst deactivation in this synthesis?

A2: Catalyst deactivation, the loss of catalytic activity and/or selectivity over time, is a significant challenge. The main deactivation mechanisms for Lewis acid catalysts like AlCl₃ in this synthesis are:

  • Poisoning: This occurs when impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, rendering them inactive. Common poisons in this synthesis include water and acidic impurities present in the starting materials or solvent[5].

  • Product Inhibition (Complexation): The 4-(tert-pentyl)benzaldehyde product, being a ketone, is a Lewis base and can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃)[2]. This complexation effectively removes the catalyst from the reaction cycle, meaning that a stoichiometric amount of the catalyst is often required[2].

  • Fouling (Coking): At elevated temperatures or with certain impurities, carbonaceous deposits, or "coke," can form on the catalyst surface, blocking active sites and pores[6].

  • Hydrolysis: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. Any water present in the reactants or solvent will lead to the hydrolysis of the catalyst, forming aluminum hydroxide and hydrochloric acid, which are inactive for the Friedel-Crafts reaction[5].

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 4-(tert-pentyl)benzaldehyde.

Problem 1: The reaction is sluggish or does not proceed to completion.

Potential Cause Diagnostic Test Solution
Catalyst Poisoning by Water Test the water content of your tert-pentylbenzene, acylating agent, and solvent using Karl Fischer titration.Ensure all reactants and the solvent are rigorously dried before use. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to exclude atmospheric moisture.
Insufficient Catalyst Activity Perform a small-scale control reaction with fresh, high-purity catalyst and reagents to verify the expected reaction rate and yield.Use a fresh batch of anhydrous Lewis acid catalyst. Ensure the catalyst has been stored under inert and dry conditions.
Product Inhibition Monitor the reaction progress over time. A significant decrease in the reaction rate as the product concentration increases is indicative of product inhibition.In Friedel-Crafts acylations, it is common to use a stoichiometric amount of the Lewis acid catalyst to account for complexation with the ketone product[2].

Problem 2: A significant amount of dark, tarry material is forming in the reaction mixture.

Potential Cause Diagnostic Test Solution
Coke Formation Analyze the insoluble material. Carbonaceous deposits are a hallmark of coking.Optimize the reaction temperature; higher temperatures can promote coking. Ensure thorough mixing to avoid localized overheating. Consider using a more robust catalyst or a solid acid catalyst that is less prone to coking.
Side Reactions Analyze the byproduct profile using GC-MS or NMR to identify unexpected products resulting from side reactions.The tert-pentyl group can be susceptible to rearrangement or elimination under strongly acidic conditions. Using a milder Lewis acid or optimizing the reaction temperature may suppress these side reactions.

Problem 3: The catalyst appears to have lost activity after one or two runs.

Potential Cause Diagnostic Test Solution
Irreversible Deactivation Attempt to regenerate a small sample of the spent catalyst using the protocol below and test its activity in a subsequent reaction.If the catalyst cannot be effectively regenerated, it may be irreversibly poisoned or have undergone structural changes. Consider using a fresh batch of catalyst for each reaction or exploring more robust, regenerable solid acid catalysts.
Accumulation of Poisons Analyze the purity of the recycled solvent and any recovered starting materials for the accumulation of water or other inhibitory impurities.Purify the solvent and any recovered starting materials before reuse.

Experimental Protocols

Protocol 1: Catalyst Activity Test

This protocol allows for a quick assessment of the activity of your Lewis acid catalyst.

  • Preparation: Under an inert atmosphere (nitrogen or argon), add 10 mmol of dry tert-pentylbenzene to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Solvent and Catalyst Addition: Add 20 mL of a dry, inert solvent (e.g., dichloromethane or nitrobenzene). Cool the mixture to 0 °C in an ice bath. Carefully add 1.1 equivalents (11 mmol) of anhydrous AlCl₃ to the stirred solution.

  • Acylating Agent Addition: Slowly add 1.0 equivalent (10 mmol) of the acylating agent (e.g., acetyl chloride) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Take small aliquots at regular intervals and quench with cold, dilute HCl. Extract the organic layer and analyze by GC or TLC to monitor the conversion of the starting material.

  • Analysis: A high conversion within the expected timeframe indicates an active catalyst.

Protocol 2: Regeneration of Aluminum Chloride Catalyst

This protocol is based on the principle of breaking the catalyst-product complex and recovering the anhydrous Lewis acid. Caution: This procedure involves handling corrosive and reactive materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Separation of the Catalyst Complex: After the acylation reaction, allow the reaction mixture to settle. The catalyst-ketone complex will often separate as a dense, viscous lower layer. Decant the upper organic layer containing the product and unreacted starting materials.

  • Complex Decomposition: Carefully and slowly add the viscous catalyst complex to a flask containing a non-polar, high-boiling inert solvent (e.g., hexadecane).

  • Ammonia Treatment: Cool the mixture and treat with anhydrous ammonia gas or liquid ammonia. This will form a solid aluminum chloride-ammonia complex, liberating the organic ketone product.

  • Isolation of the Complex: The solid AlCl₃·xNH₃ complex can be isolated by filtration. The organic phase can be further processed to recover the desired product.

  • Thermal Decomposition: The isolated aluminum chloride-ammonia complex is then heated under a stream of inert gas in a tube furnace. The ammonia is driven off at elevated temperatures (e.g., 300-500 °C), and the regenerated, active anhydrous AlCl₃ can be collected in a cooler part of the apparatus. The regenerated AlCl₃ should be handled and stored under strictly anhydrous conditions.

Visualizing Catalyst Deactivation

Catalyst Deactivation Pathways

DeactivationPathways cluster_main Active Catalyst (e.g., AlCl₃) cluster_deactivation Deactivation Mechanisms cluster_inactive Inactive Catalyst Species ActiveCatalyst Active AlCl₃ Poisoning Poisoning (e.g., by H₂O) ActiveCatalyst->Poisoning Reactant/Solvent Impurities ProductInhibition Product Inhibition (Complexation with Ketone) ActiveCatalyst->ProductInhibition Reaction with Product Fouling Fouling (Coke Formation) ActiveCatalyst->Fouling High Temperature/ Side Reactions InactiveCatalyst Inactive Species (e.g., Al(OH)₃, [Product-AlCl₃] complex, Coked Catalyst) Poisoning->InactiveCatalyst ProductInhibition->InactiveCatalyst Fouling->InactiveCatalyst

Caption: Major pathways for the deactivation of Lewis acid catalysts.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Reaction Yield/ Conversion CheckReagents Check Purity of Reactants and Solvent (e.g., Karl Fischer for H₂O) Start->CheckReagents CheckCatalyst Verify Catalyst Activity (Protocol 1) CheckReagents->CheckCatalyst Reagents Pure DryReagents Dry Reactants and Solvent CheckReagents->DryReagents Impurities Found CheckConditions Review Reaction Conditions (Temperature, Stoichiometry) CheckCatalyst->CheckConditions Catalyst Active FreshCatalyst Use Fresh, Anhydrous Catalyst CheckCatalyst->FreshCatalyst Low Activity OptimizeConditions Optimize Temperature and Catalyst Loading CheckConditions->OptimizeConditions Sub-optimal RegenerateCatalyst Attempt Catalyst Regeneration (Protocol 2) CheckConditions->RegenerateCatalyst Conditions Optimal DryReagents->Start Re-run Reaction FreshCatalyst->Start Re-run Reaction OptimizeConditions->Start Re-run Reaction End Successful Synthesis RegenerateCatalyst->End

Caption: A systematic workflow for troubleshooting catalyst deactivation issues.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link][1]

  • Chemguide. (n.d.). Explaining the Friedel-Crafts acylation of benzene. [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. [Link]

  • Quora. (2017). What is the function of AlCl3 in the Friedel-Crafts reaction?. [Link][5]

  • Google Patents. (1961). DE1159422B - Recovery of active, anhydrous aluminum chloride from reaction solutions of the acylation of aromatic hydrocarbons according to Friedel-Crafts.
  • MDPI. (2018). Stability, Deactivation, and Regeneration of Chloroaluminate Ionic Liquid as Catalyst for Industrial C4 Alkylation. [Link]

  • Google Patents. (1970).
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  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link][4]

  • Chemistry Steps. (n.d.). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • PMC. (2019). Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions. [Link]

  • ResearchGate. (2007). Lewis Acid Mediated Reactions of Olefins with Carbonyls. [Link]

  • ProQuest. (2024). Lewis Acid Catalyzed Functional Group Transformations Using Borane-Ammonia. [Link]

  • Chemistry Steps. (n.d.). Activating and Deactivating Groups. [Link]

  • Quora. (2018). What is the role of AlCl3 in the Friedal Craft acylation reaction?. [Link]

  • ResearchGate. (2006). Use of Solid Catalysts in Friedel—Crafts Acylation Reactions. [Link]

  • ACS Publications. (2006). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. [Link]

  • ResearchGate. (2012). Effect of AlCl3 concentration on the catalytic performance of AlCl3/Hβ. Reaction conditions. [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of Benzaldehyde: Friedel-Crafts Acylation vs. Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of benzaldehyde, a key aromatic aldehyde, is a foundational process. Its utility as a precursor in the production of pharmaceuticals, dyes, and perfumes necessitates efficient and reliable synthetic routes.[1] Among the classic methods for introducing substituents to an aromatic ring are the Friedel-Crafts reactions.[2] This guide provides an in-depth technical comparison of Friedel-Crafts acylation and alkylation as potential pathways to benzaldehyde, elucidating why one is a viable, albeit indirect, route while the other is fundamentally flawed for this purpose.

The Inviability of Direct Friedel-Crafts Alkylation for Benzaldehyde Synthesis

At first glance, a direct Friedel-Crafts alkylation of benzene using a formyl-equivalent electrophile might seem like a straightforward approach to benzaldehyde. However, this method is beset by several insurmountable chemical limitations.

A primary obstacle is the propensity for polyalkylation .[3] The introduction of an alkyl group to a benzene ring activates it, making the product more nucleophilic than the starting material.[4] This increased reactivity leads to the addition of multiple alkyl groups, resulting in a mixture of products that are difficult to separate.[5]

Furthermore, Friedel-Crafts alkylations are notorious for carbocation rearrangements .[6] The carbocation intermediates generated during the reaction can rearrange to more stable forms, leading to a mixture of isomeric products.[7][8] For instance, attempting to add a simple n-propyl group often results in the formation of an isopropyl-substituted benzene.[6]

Lastly, the reaction is incompatible with aromatic rings bearing strongly deactivating groups.[9] While benzene itself is not deactivated, this limitation becomes relevant when considering substituted benzaldehydes.

Friedel-Crafts Acylation: A More Controlled and Viable, Indirect Route

In contrast to alkylation, Friedel-Crafts acylation offers a more controlled method for functionalizing aromatic rings. The introduction of an acyl group deactivates the aromatic ring, thereby preventing further acylation reactions.[9] This inherent self-limitation is a significant advantage, leading to mono-substituted products with high selectivity.[6]

However, the direct synthesis of benzaldehyde via Friedel-Crafts acylation is not possible because the necessary reagent, formyl chloride (HCOCl), is unstable and readily decomposes to carbon monoxide (CO) and hydrogen chloride (HCl).[10][11]

To circumvent this instability, several named reactions, which can be considered variants of Friedel-Crafts acylation, have been developed to introduce a formyl group onto an aromatic ring. These methods generate the formylating agent in situ.

Key Acylation-Based Methods for Benzaldehyde Synthesis:
  • Gattermann-Koch Reaction: This reaction introduces a formyl group onto an aromatic ring using carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and a co-catalyst like cuprous chloride (CuCl).[12][13][14] It is a direct formylation method applicable to benzene and its alkylated derivatives.[12] However, it is not suitable for phenols and phenol ethers.[12]

  • Gattermann Reaction: A related method, the Gattermann reaction, utilizes a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[15][16][17] A safer modification of this reaction uses zinc cyanide (Zn(CN)₂) in place of the highly toxic HCN.[17]

  • Vilsmeier-Haack Reaction: This reaction employs a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate a Vilsmeier reagent, which then acts as the electrophile.[18][19] This method is particularly effective for electron-rich aromatic compounds.[18][20]

The following diagram illustrates the conceptual differences between the direct but flawed alkylation approach and the indirect, viable acylation-based routes.

Caption: Comparison of Friedel-Crafts pathways to benzaldehyde.

Comparative Analysis of Benzaldehyde Synthesis Methods

ParameterFriedel-Crafts Alkylation (Direct)Gattermann-Koch ReactionGattermann ReactionVilsmeier-Haack Reaction
Feasibility Not feasibleFeasibleFeasibleFeasible
Key Reagents Unstable formylating agentCO, HCl, AlCl₃, CuClHCN (or Zn(CN)₂), HCl, AlCl₃DMF, POCl₃
Substrate Scope N/ABenzene, alkylbenzenesPhenols, phenol ethers, aromatic hydrocarbonsElectron-rich arenes
Key Limitations Polyalkylation, carbocation rearrangementNot for phenols/ethers, high pressureToxicity of HCNRequires electron-rich substrates
Product Selectivity PoorGoodGoodGood

Alternative Synthetic Routes to Benzaldehyde

Beyond Friedel-Crafts type reactions, other methods are commonly employed for the synthesis of benzaldehyde:

  • Etard Reaction: This reaction involves the direct oxidation of the methyl group of toluene to an aldehyde using chromyl chloride (CrO₂Cl₂).[1][21][22][23] It is a useful method for converting toluene to benzaldehyde in a single step.[1]

  • Side-Chain Chlorination of Toluene: This commercial method involves the chlorination of toluene to benzal chloride, which is then hydrolyzed to yield benzaldehyde.[24]

  • Reimer-Tiemann Reaction: This reaction converts a phenol to an ortho-hydroxy benzaldehyde using chloroform in a basic solution.[25][26][27][28]

Experimental Protocols

Gattermann-Koch Reaction for Benzaldehyde Synthesis

Objective: To synthesize benzaldehyde from benzene via the Gattermann-Koch reaction.

Materials:

  • Benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Cuprous chloride (CuCl)

  • Carbon monoxide (CO) gas

  • Hydrogen chloride (HCl) gas

  • Anhydrous ether (solvent)

  • Ice-water bath

  • Hydrochloric acid (aqueous, for workup)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a high-pressure reaction vessel, a mixture of anhydrous aluminum chloride and cuprous chloride is suspended in anhydrous ether under an inert atmosphere.

  • The mixture is cooled in an ice-water bath.

  • A solution of benzene in anhydrous ether is added to the cooled suspension.

  • A mixture of carbon monoxide and hydrogen chloride gas is bubbled through the reaction mixture under high pressure while maintaining the low temperature.

  • After the reaction is complete, the mixture is carefully poured onto crushed ice and hydrolyzed with aqueous hydrochloric acid.

  • The organic layer is separated, washed with sodium bicarbonate solution and then with water.

  • The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation to yield benzaldehyde.

Vilsmeier-Haack Reaction for p-Anisaldehyde Synthesis

Objective: To synthesize p-anisaldehyde from anisole using the Vilsmeier-Haack reaction.

Materials:

  • Anisole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice bath

  • Sodium acetate solution

  • Dichloromethane (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, phosphorus oxychloride is added dropwise to N,N-dimethylformamide at 0°C with constant stirring to form the Vilsmeier reagent.

  • A solution of anisole in dichloromethane is then added dropwise to the Vilsmeier reagent at 0°C.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched by pouring it into a cold aqueous sodium acetate solution.

  • The mixture is heated to hydrolyze the intermediate iminium salt.

  • After cooling, the organic layer is separated, washed with saturated sodium bicarbonate solution, and then with water.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield p-anisaldehyde.

The following workflow diagram illustrates a typical experimental setup for a Vilsmeier-Haack reaction.

G cluster_workflow Vilsmeier-Haack Reaction Workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) Start->Reagent_Prep Substrate_Add Add Anisole Solution (dropwise at 0°C) Reagent_Prep->Substrate_Add Reaction Stir at Room Temperature Substrate_Add->Reaction Quench Quench with Cold Sodium Acetate Solution Reaction->Quench Hydrolysis Heat to Hydrolyze Quench->Hydrolysis Extraction Cool and Extract with Dichloromethane Hydrolysis->Extraction Wash Wash Organic Layer Extraction->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate End p-Anisaldehyde Product Evaporate->End

Caption: Experimental workflow for the Vilsmeier-Haack reaction.

Conclusion

References

  • Vertex AI Search. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
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  • J&K Scientific LLC. (2021, March 22). Vilsmeier-Haack Reaction. [Link]

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  • Fiveable. Polyalkylation Definition - Organic Chemistry Key Term.
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  • Taylor & Francis Online. (1996, February 1). Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction. [Link]

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A Comparative Guide to 4-(tert-Pentyl)benzaldehyde and 4-tert-Butylbenzaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of aromatic aldehydes, substituents at the para-position play a crucial role in modulating reactivity and influencing the steric and electronic properties of the molecule. Among these, bulky alkyl groups are of particular interest for their ability to direct reaction pathways and impart specific characteristics to the final products. This guide provides an in-depth comparison of two such aldehydes: 4-(tert-pentyl)benzaldehyde and its close structural analog, 4-tert-butylbenzaldehyde. We will explore their synthesis, physical properties, and reactivity profiles, supported by established chemical principles and experimental insights to aid researchers in making informed decisions for their synthetic strategies.

Introduction: Structural and Electronic Profile

At first glance, 4-(tert-pentyl)benzaldehyde and 4-tert-butylbenzaldehyde appear remarkably similar. Both possess a benzaldehyde core with a bulky tertiary alkyl group at the para-position. This substitution pattern has significant implications for their chemical behavior.

  • Electronic Effects: Both the tert-butyl and tert-pentyl groups are electron-donating via an inductive effect (+I).[1][2] This effect slightly activates the benzene ring towards electrophilic aromatic substitution, making them ortho, para-directing.[2][3] However, the primary influence of these bulky substituents is steric rather than electronic.

  • Steric Effects: The defining characteristic of these aldehydes is the substantial steric hindrance imparted by the tertiary alkyl groups.[1][2] The tert-butyl group, with its three methyl groups branching from a quaternary carbon, is a well-established sterically demanding substituent.[2] The tert-pentyl group (1,1-dimethylpropyl) is even larger, with an additional ethyl group attached to the quaternary center, further increasing its steric footprint. This difference in steric bulk is the primary driver of the divergent reactivity we will explore.

Physical Properties: A Comparative Overview

The physical properties of these aldehydes are crucial for practical considerations in the laboratory, including solvent selection, reaction temperature, and purification methods.

Property4-(tert-Pentyl)benzaldehyde4-tert-Butylbenzaldehyde
Molecular Formula C₁₂H₁₆OC₁₁H₁₄O
Molecular Weight 176.26 g/mol [1]162.23 g/mol [4]
Appearance Colorless to pale yellow liquid[1]Colorless liquid[4]
Boiling Point 270-280 °C[1]248.7 °C[4]
CAS Number 67468-54-6[1]939-97-9[4]

The higher molecular weight and larger size of the tert-pentyl group result in a higher boiling point for 4-(tert-pentyl)benzaldehyde compared to its tert-butyl counterpart. Both are soluble in common organic solvents and generally insoluble in water.[1]

Synthesis of the Aldehydes

The synthetic routes to both aldehydes often start from their corresponding alkylated toluenes.

Synthesis of 4-tert-Butylbenzaldehyde

A common industrial method for the synthesis of 4-tert-butylbenzaldehyde is the electrochemical oxidation of 4-tert-butyltoluene.[4][5] This method is notable for being a large-scale electrochemical process in industry.[4] Other methods include:

  • Halogenation-Hydrolysis: This involves the radical bromination of 4-tert-butyltoluene without a solvent, followed by hydrolysis of the resulting benzal bromide derivative.[6]

  • Sommelet Reaction: The brominated mixture from the above method can be treated with hexamethylenetetramine (hexamine) in a Sommelet reaction to yield the aldehyde with high purity.[6]

  • Protection-Alkylation-Deprotection: Benzaldehyde can be protected as an acetal, which then directs the Friedel-Crafts alkylation with isobutene to the para position. Subsequent acidic workup yields the desired product.[7]

Synthesis of 4-(tert-Pentyl)benzaldehyde

Similar strategies can be employed for the synthesis of 4-(tert-pentyl)benzaldehyde, starting from 4-tert-pentyltoluene.

  • Halogenation-Hydrolysis: Analogous to the synthesis of the tert-butyl derivative, 4-tert-pentyltoluene can be brominated and subsequently hydrolyzed to afford 4-(tert-pentyl)benzaldehyde.[1]

  • Sommelet Reaction: The crude bromination mixture of 4-tert-pentyltoluene can be effectively converted to the aldehyde using the Sommelet reaction.[1]

Comparative Reactivity in Key Synthetic Transformations

The subtle difference in steric bulk between the tert-pentyl and tert-butyl groups can lead to notable differences in reactivity and product distribution in various synthetic transformations.

Aldol Condensation

The Aldol condensation is a cornerstone of C-C bond formation.[8] Since neither 4-(tert-pentyl)benzaldehyde nor 4-tert-butylbenzaldehyde possesses α-hydrogens, they can act as electrophilic partners in crossed Aldol condensations with enolizable carbonyl compounds.[1][9]

Causality of Experimental Choices: In a crossed Aldol condensation, a non-enolizable aldehyde is reacted with an enolizable ketone or aldehyde in the presence of a base. The base abstracts an α-hydrogen from the enolizable partner to form a nucleophilic enolate, which then attacks the carbonyl carbon of the non-enolizable aldehyde.[9] The subsequent dehydration is often favored by the formation of a highly conjugated system.[1]

A well-known application of 4-tert-butylbenzaldehyde is in the synthesis of the fragrance ingredient Lilial™, which involves a crossed-aldol condensation with propanal followed by hydrogenation.[1] It is highly probable that 4-(tert-pentyl)benzaldehyde can undergo analogous reactions to produce novel fragrance compounds with potentially different olfactory profiles.

Expected Impact of the tert-Pentyl Group: The increased steric hindrance of the tert-pentyl group is expected to have a minimal impact on the rate of the initial nucleophilic attack at the carbonyl carbon, as this position is relatively exposed. However, the bulkier group may influence the stability of the aldol addition product and the kinetics of the subsequent dehydration step.

Experimental Protocol: General Procedure for Crossed Aldol Condensation

  • To a stirred solution of the aromatic aldehyde (1 equivalent) and the enolizable carbonyl compound (1-1.2 equivalents) in a suitable solvent (e.g., ethanol), add a solution of a base (e.g., aqueous sodium hydroxide) dropwise at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl.

  • Collect the precipitated product by filtration, wash with water, and recrystallize from an appropriate solvent.

Aldol_Condensation cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde 4-R-Benzaldehyde (R = t-Butyl or t-Pentyl) Attack Nucleophilic Attack Aldehyde->Attack Ketone Enolizable Ketone/Aldehyde Enolate Enolate Formation Ketone->Enolate Base Base Base (e.g., NaOH) Enolate->Attack Dehydration Dehydration Attack->Dehydration Product α,β-Unsaturated Carbonyl Dehydration->Product

Caption: Generalized workflow for the crossed Aldol condensation.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[10][11] Both 4-(tert-pentyl)benzaldehyde and 4-tert-butylbenzaldehyde are excellent substrates for this reaction.

Mechanism and Stereoselectivity: The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon, forming a betaine intermediate which then collapses to an oxaphosphetane.[12] This four-membered ring then fragments to yield the alkene and triphenylphosphine oxide.[13] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides yield (E)-alkenes.[12][14]

Expected Impact of the tert-Pentyl Group: The steric bulk of the para-substituent on the benzaldehyde is not expected to significantly alter the inherent stereoselectivity dictated by the ylide. However, extremely bulky ylides in combination with the sterically demanding 4-(tert-pentyl)benzaldehyde could potentially lead to slower reaction rates compared to 4-tert-butylbenzaldehyde.

Experimental Protocol: General Procedure for Wittig Reaction

  • Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMSO) under an inert atmosphere.

  • Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).

  • Add a solution of the aromatic aldehyde (1 equivalent) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the resulting alkene by column chromatography.

Wittig_Reaction cluster_reagents Reagents cluster_mechanism Mechanism cluster_products Products Aldehyde 4-R-Benzaldehyde Attack Nucleophilic Attack Aldehyde->Attack Ylide Phosphorus Ylide Ylide->Attack Oxaphosphetane Oxaphosphetane Formation Attack->Oxaphosphetane Fragmentation Fragmentation Oxaphosphetane->Fragmentation Alkene Alkene Fragmentation->Alkene Ph3PO Triphenylphosphine Oxide Fragmentation->Ph3PO

Caption: Simplified workflow of the Wittig reaction.

Horner-Wadsworth-Emmons (HWE) Reaction

A valuable alternative to the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate carbanion to generate alkenes, typically with a strong preference for the (E)-isomer.[1]

Key Advantages and Stereocontrol: The phosphonate carbanions used in the HWE reaction are more nucleophilic and less basic than their Wittig counterparts. A significant advantage is the easy removal of the water-soluble phosphate byproduct. The stereoselectivity towards the (E)-alkene is enhanced by increasing the steric bulk of the aldehyde substrate.[1]

Expected Impact of the tert-Pentyl Group: Given that increased steric bulk on the aldehyde favors (E)-alkene formation, it is reasonable to predict that the Horner-Wadsworth-Emmons reaction of 4-(tert-pentyl)benzaldehyde will exhibit an even higher (E)-selectivity compared to 4-tert-butylbenzaldehyde under the same conditions. This makes 4-(tert-pentyl)benzaldehyde a potentially superior substrate when high (E)-stereoselectivity is desired.

Experimental Protocol: General Procedure for HWE Reaction

  • To a suspension of a base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF) under an inert atmosphere, add the phosphonate ester dropwise at 0 °C.

  • Stir the mixture at room temperature for a period to ensure complete formation of the phosphonate carbanion.

  • Cool the solution to 0 °C and add the aromatic aldehyde (1 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.

  • Purify the alkene by column chromatography.

Applications in Drug Development and Materials Science

Aromatic aldehydes are crucial building blocks in the synthesis of pharmaceuticals and functional materials.[1] Benzaldehyde derivatives are used in the synthesis of anticonvulsants, tranquilizers, and antimalarials. The choice of the para-substituent can significantly impact the pharmacological activity of the final molecule by influencing its binding to biological targets and its pharmacokinetic properties.

The increased lipophilicity and steric bulk of the tert-pentyl group compared to the tert-butyl group could be strategically employed in drug design to:

  • Enhance binding affinity: The bulkier group might provide a better fit in a hydrophobic binding pocket of a target protein.

  • Modulate metabolic stability: The steric hindrance could shield metabolically labile sites on the molecule, prolonging its half-life.

  • Improve membrane permeability: Increased lipophilicity can enhance the ability of a drug to cross cell membranes.

Conclusion

While 4-(tert-pentyl)benzaldehyde and 4-tert-butylbenzaldehyde exhibit similar electronic properties and undergo the same portfolio of chemical reactions, the seemingly minor difference in the size of their para-alkyl substituents can be strategically exploited in organic synthesis. The greater steric hindrance of the tert-pentyl group can be leveraged to enhance the stereoselectivity of reactions like the Horner-Wadsworth-Emmons olefination, favoring the formation of the (E)-alkene to a greater extent than its tert-butyl counterpart. For researchers and drug development professionals, the choice between these two reagents will depend on the specific synthetic objective, with 4-(tert-pentyl)benzaldehyde offering a potential advantage where maximizing steric influence is a key consideration.

References

  • Hubai Jinghong Chem. (2020). Method for synthesizing 4-tert-butyl benzaldehyde.
  • BASF. (1981). Preparation of 4-tert.-butylbenzaldehyde.
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  • Wikipedia. (n.d.). Wittig reaction. [Link]

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  • The Good Scents Company. (n.d.). 4-tert-butyl benzaldehyde. [Link]

  • PubChem. (n.d.). Benzaldehyde, 4-pentyl-. National Institutes of Health. [Link]

  • Chemistry Stack Exchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. [Link]

  • Wikipedia. (n.d.). 4-tert-Butylbenzaldehyde. [Link]

  • Chemistry LibreTexts. (2023). Inductive Effects of Alkyl Groups. [Link]

  • IMI Tami Institute for Research and Development Ltd. (1994). Process for the preparation of 4-tert-butylbenzaldehyde.
  • Cenmed Enterprises. (n.d.). 4 Tert Pentyl Benzaldehyde. [Link]

  • Master Organic Chemistry. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • Tyler Parra. (2020). Aldol Condensation. YouTube. [Link]

  • Oreate AI Blog. (2026). Understanding the Differences: Isobutyl, Sec-Butyl, and Tert-Butyl. [Link]

  • Chemistry Steps. (n.d.). n-Butyl, sec-Butyl, iso-Butyl, and tert-Butyl. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. [Link]

  • University of Calgary. (n.d.). Ch12: Electrophilic aromatic substitution questions. [Link]

  • Magritek. (n.d.). The Aldol Condensation. [Link]

  • Beyond Benign. (n.d.). Aldol Condensation. [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]

  • Pediaa.Com. (2023). What is the Difference Between Isobutyl and Tert-Butyl. [Link]

  • Oreate AI Blog. (2026). Tert-Butyl vs. Isobutyl: Understanding the Differences in Structure and Use. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Referencing Experimental and Theoretical Spectral Data for 4-(tert-pentyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. Spectroscopic analysis serves as the cornerstone of this process, providing a detailed fingerprint of a molecule's structure and electronic properties. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of experimental and theoretical spectral data for the aromatic aldehyde, 4-(tert-pentyl)benzaldehyde. By cross-referencing empirical data with computational predictions, we can achieve a higher degree of confidence in structural elucidation and build a more complete understanding of the molecule's behavior.

The Significance of Cross-Referencing

Relying solely on experimental data can sometimes be misleading due to instrumental artifacts, sample impurities, or unexpected molecular interactions. Conversely, theoretical predictions are based on idealized models and may not perfectly capture the complexities of the real world. By integrating both approaches, we create a self-validating system. Experimental data grounds the theoretical models in reality, while theoretical calculations can help to interpret complex experimental spectra and assign spectral features with greater certainty.

Experimental and Theoretical Spectral Analysis of 4-(tert-pentyl)benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei, providing detailed information about the connectivity and structure of a molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-(tert-pentyl)benzaldehyde in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

  • Instrument Setup: Place the NMR tube in the spectrometer. Standard room temperature (e.g., 298 K) is typically sufficient.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a single-pulse ¹H NMR spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the nucleus to ¹³C.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio. A larger number of scans and a longer relaxation delay are typically required.

Workflow for NMR Data Acquisition and Processing

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve Sample in CDCl3 Acquire_H1 Acquire ¹H Spectrum Prep->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Prep->Acquire_C13 FT Fourier Transform Acquire_H1->FT Acquire_C13->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration (¹H) Peak_Pick Peak Picking Baseline->Peak_Pick Assign_H1 Assign ¹H Signals Peak_Pick->Assign_H1 Assign_C13 Assign ¹³C Signals Peak_Pick->Assign_C13 Structure Structure Confirmation Assign_H1->Structure Assign_C13->Structure

Caption: Workflow for NMR data acquisition and analysis.

Computational chemistry provides powerful tools for predicting NMR chemical shifts. Density Functional Theory (DFT) is a commonly used method.

  • Molecular Modeling: Construct a 3D model of 4-(tert-pentyl)benzaldehyde.

  • Geometry Optimization: Perform a geometry optimization of the molecule using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step is crucial as chemical shifts are sensitive to molecular geometry.

  • NMR Calculation: Using the optimized geometry, perform an NMR calculation (e.g., using the GIAO method) with a larger basis set (e.g., 6-311+G(2d,p)) to obtain the predicted chemical shifts.

  • Referencing: The calculated absolute shieldings are then referenced to a standard, typically tetramethylsilane (TMS), to obtain the chemical shifts in ppm.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for 4-(tert-pentyl)benzaldehyde, based on data from its tert-butyl analog and general knowledge of NMR spectroscopy.[1][2][3]

Table 1: Predicted ¹H and ¹³C NMR Data for 4-(tert-pentyl)benzaldehyde

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aldehyde (-CHO)~9.9~192
Aromatic (ortho to -CHO)~7.8 (d)~130
Aromatic (meta to -CHO)~7.5 (d)~126
Aromatic (ipso to -CHO)-~134
Aromatic (ipso to tert-pentyl)-~158
Quaternary Carbon (tert-pentyl)-~38
Methylene (-CH₂-) (tert-pentyl)~1.6 (q)~37
Methyl (-CH₃) on Quaternary C (tert-pentyl)~1.3 (s)~28
Methyl (-CH₃) on Methylene (tert-pentyl)~0.6 (t)~9

d = doublet, q = quartet, s = singlet, t = triplet

The aldehyde proton is expected to be the most downfield signal in the ¹H NMR spectrum due to the strong deshielding effect of the carbonyl group.[4] In the ¹³C NMR spectrum, the carbonyl carbon will also be the most downfield signal.[5] The signals for the tert-pentyl group will appear in the upfield aliphatic region.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Sample Preparation: For a liquid sample like 4-(tert-pentyl)benzaldehyde, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

  • Background Spectrum: A background spectrum of the empty instrument (or clean ATR crystal) is collected to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

  • Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Frequency Calculation: Following geometry optimization (as described for NMR prediction), a frequency calculation is performed at the same level of theory. This calculation provides the vibrational frequencies and their corresponding intensities.

  • Scaling: The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, a scaling factor is typically applied to the calculated frequencies to improve agreement with experimental data.

The key vibrational modes for 4-(tert-pentyl)benzaldehyde are expected in the following regions.[7][8][9]

Table 2: Expected IR Absorption Bands for 4-(tert-pentyl)benzaldehyde

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium-Weak
Aliphatic C-H Stretch3000-2850Medium-Strong
Aldehyde C-H Stretch~2830 and ~2730Medium (often appear as two distinct peaks)
C=O Stretch (conjugated)1710-1685Strong
Aromatic C=C Stretch1600-1450Medium-Variable
C-H Bending1470-1365Medium

The strong C=O stretch is the most characteristic peak in the IR spectrum of an aldehyde.[10] The presence of two aldehyde C-H stretching bands is also a key diagnostic feature.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample molecules are ionized. Electron ionization (EI) is a common technique for volatile compounds like 4-(tert-pentyl)benzaldehyde.

  • Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_sep Mass Separation cluster_detect Detection & Analysis Intro GC Inlet Ionize Electron Ionization Intro->Ionize Separate Quadrupole Analyzer Ionize->Separate Detect Detector Separate->Detect Analyze Generate Mass Spectrum Detect->Analyze Interpret Interpret Fragmentation Analyze->Interpret

Caption: Workflow for Mass Spectrometry analysis.

The mass spectrum of 4-(tert-pentyl)benzaldehyde is expected to show a molecular ion peak ([M]⁺) at m/z = 176. The fragmentation pattern will be influenced by the stability of the resulting ions. Key expected fragments include:

  • [M-1]⁺ (m/z = 175): Loss of the aldehydic hydrogen.

  • [M-29]⁺ (m/z = 147): Loss of an ethyl group from the tert-pentyl substituent, a common fragmentation pathway for this group. This is often a very prominent peak.

  • [M-43]⁺ (m/z = 133): Loss of a propyl group.

  • m/z = 91: Tropylium ion, characteristic of many benzyl compounds.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions.

  • Sample Preparation: Prepare a dilute solution of 4-(tert-pentyl)benzaldehyde in a UV-transparent solvent (e.g., ethanol or hexane).

  • Blank Measurement: Fill a cuvette with the pure solvent and measure its absorbance to use as a blank.

  • Sample Measurement: Fill a cuvette with the sample solution and measure its absorbance over a range of wavelengths (typically 200-400 nm for this type of compound).

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules.

  • Geometry Optimization: An optimized ground-state geometry is required.

  • TD-DFT Calculation: A TD-DFT calculation is performed to determine the energies of the electronic transitions and their corresponding oscillator strengths.

Aromatic aldehydes exhibit characteristic UV-Vis absorption bands. For 4-(tert-pentyl)benzaldehyde, two main absorption bands are expected:

  • π → π* transition: A strong absorption band around 250-280 nm, associated with the electronic transitions within the benzene ring and the carbonyl group.

  • n → π* transition: A weaker absorption band at longer wavelengths, typically above 300 nm, corresponding to the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital.

Conclusion

The comprehensive characterization of a molecule like 4-(tert-pentyl)benzaldehyde requires a multi-faceted approach that combines several spectroscopic techniques. By cross-referencing the data obtained from NMR, IR, and mass spectrometry with theoretical predictions, a high degree of confidence in the assigned structure can be achieved. This integrated strategy not only validates the experimental results but also provides a deeper understanding of the molecule's electronic and structural properties, which is invaluable in the context of drug development and materials science.

References

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. Available at: [Link]

  • Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Available at: [Link]

  • ResearchGate. FT-IR Spectrum of Benzaldehyde. Available at: [Link]

  • ResearchGate. Molecular structure and spectral analysis of 4-(2-Pyridyl) benzaldehyde: A combined experiment and DFT approach. Available at: [Link]

  • Supporting Information. NMR Spectra. Available at: [Link]

  • PubChem. Benzaldehyde, 4-pentyl-. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

  • PubChem. 4-tert-Butylbenzaldehyde. Available at: [Link]

  • The Good Scents Company. 4-tert-butyl benzaldehyde, 939-97-9. Available at: [Link]

  • NIST WebBook. Benzaldehyde, 4-pentyl-. Available at: [Link]

  • Wikipedia. 4-tert-Butylbenzaldehyde. Available at: [Link]

  • PubMed. The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism. Available at: [Link]

  • Spectroscopy Online. The C=O Bond, Part II: Aldehydes. Available at: [Link]

  • ResearchGate. The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism. Available at: [Link]

  • PubMed. C-H...O hydrogen bonding in 4-phenyl-benzaldehyde: a comprehensive crystallographic, spectroscopic and computational study. Available at: [Link]

  • CCCU Research Space Repository. The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and schiff bases. Effect of substitution and solvation on the reaction mechanism. Available at: [Link]

  • UCLA Chemistry. IR: aldehydes. Available at: [Link]

  • ResearchGate. (PDF) The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Available at: [Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Purification Techniques for Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the purity of starting materials is not merely a matter of academic rigor; it is a critical determinant of reaction efficiency, yield, and the safety profile of the final active pharmaceutical ingredient (API). Aromatic aldehydes, a cornerstone class of intermediates, are notoriously susceptible to oxidation into their corresponding carboxylic acids, among other side reactions. This guide provides an in-depth comparison of the four primary methods for their purification: bisulfite adduct formation, column chromatography, distillation, and recrystallization. We will delve into the mechanistic underpinnings of each technique, provide field-proven protocols, and present a decision-making framework to guide your selection process.

Purification via Reversible Bisulfite Adduct Formation

This technique is a highly selective and efficient chemical extraction method that leverages the unique reactivity of the aldehyde functional group. It is often faster and less labor-intensive than chromatographic methods.[1]

Expertise & Experience: The Causality Behind the Choice

The core principle lies in the reversible nucleophilic addition of the bisulfite ion to the aldehyde's carbonyl carbon.[1][2] This reaction creates an α-hydroxy sulfonic acid salt, commonly known as a bisulfite adduct.[1] This adduct is a charged, ionic species, rendering it highly soluble in water or, in some cases, causing it to precipitate from the reaction mixture. This dramatic shift in polarity allows for a clean separation from non-reactive, less polar organic impurities (like residual starting materials or non-aldehyde byproducts) via liquid-liquid extraction or filtration.[1][3] The aldehyde can then be easily regenerated by reversing the reaction with the addition of a strong base or acid.[1][4]

This method is particularly powerful when dealing with crude mixtures where the aldehyde is contaminated with compounds of similar polarity or boiling points, making physical separation methods like chromatography or distillation challenging.[5]

Experimental Protocol: Purification of Anisaldehyde from a Mixture

This protocol is adapted from established liquid-liquid extraction methods for aromatic aldehydes.[5]

  • Adduct Formation:

    • Dissolve the crude mixture (e.g., 1:1 mixture of anisaldehyde and a non-aldehyde impurity like benzyl butyrate) in methanol (5 mL).

    • Transfer the solution to a separatory funnel.

    • Add 1 mL of a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃).

    • Causality Check: Using a water-miscible solvent like methanol is critical. It ensures the aqueous bisulfite and the organic aldehyde are in the same phase, maximizing contact and facilitating a rapid reaction.[2][3]

    • Shake the funnel vigorously for approximately 30-60 seconds. A precipitate of the adduct may form.

  • Extraction:

    • Add 25 mL of deionized water and 25 mL of an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes). Shake again to partition the components.

    • Allow the layers to separate. The bisulfite adduct of the aldehyde will be in the aqueous (lower) layer, while the non-aldehyde impurities remain in the organic (upper) layer.[4]

    • Drain and collect the aqueous layer. If a solid has formed at the interface, the entire mixture can be filtered through a pad of Celite before separating the layers.[1][4]

  • Aldehyde Regeneration:

    • Transfer the collected aqueous layer to a clean separatory funnel.

    • Add an equal volume of a suitable organic solvent (e.g., 25 mL of ethyl acetate).

    • Add a 50% sodium hydroxide (NaOH) solution dropwise while swirling and periodically checking the pH of the aqueous layer.[1]

    • Continue adding base until the pH is strongly basic (e.g., pH 12). This decomposes the adduct, regenerating the free aldehyde.[1][4]

    • Shake the funnel to extract the purified aldehyde into the organic layer.

    • Separate the layers, collect the organic phase, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure aromatic aldehyde.

Workflow: Bisulfite Adduct Purification

cluster_formation Adduct Formation & Extraction cluster_regeneration Aldehyde Regeneration crude Crude Aldehyde in Miscible Solvent (MeOH) add_bisulfite Add Saturated NaHSO₃ (aq) crude->add_bisulfite shake Shake Vigorously (30-60s) add_bisulfite->shake partition Add H₂O & Immiscible Organic Solvent (Hex/EtOAc) shake->partition separate Separate Layers partition->separate aqueous Aqueous Layer (Contains Adduct) separate->aqueous Collect organic_impurities Organic Layer (Contains Impurities) separate->organic_impurities Discard add_base Add Organic Solvent & Strong Base (NaOH) to pH 12 aqueous->add_base extract Extract Regenerated Aldehyde add_base->extract dry Dry & Concentrate Organic Layer extract->dry pure_aldehyde Pure Aromatic Aldehyde dry->pure_aldehyde

Caption: Workflow for aldehyde purification via bisulfite adduct.

Purification by Column Chromatography

Column chromatography is a versatile and widely used technique for purifying compounds from mixtures based on their differential adsorption to a stationary phase.[6][7]

Expertise & Experience: The Causality Behind the Choice

This method separates molecules based on polarity.[7] A solvent system (the mobile phase) is chosen that allows the components of the crude mixture to move through a packed column of adsorbent material (the stationary phase, typically silica gel or alumina) at different rates.[6][7] Less polar compounds have a weaker affinity for the polar stationary phase and elute faster, while more polar compounds are retained longer. For aromatic aldehydes, the primary impurity is often the more polar carboxylic acid, which will stick strongly to the silica gel, allowing the less polar aldehyde to be eluted first.[8]

The choice of stationary phase is critical. Silica gel is acidic and can sometimes cause sensitive aldehydes to decompose into acetals or other byproducts.[9] In such cases, switching to a basic or neutral stationary phase like alumina, or deactivating the silica by pre-treating the column with a solvent containing a small amount of a base like triethylamine, is a necessary, experience-driven modification.[9]

Experimental Protocol: General Purification of an Aromatic Aldehyde
  • Solvent System Selection:

    • Using Thin-Layer Chromatography (TLC), test various solvent systems (e.g., mixtures of hexanes and ethyl acetate) to find one that gives the aldehyde an Rf value of approximately 0.3 and shows good separation from all impurities.

  • Column Packing:

    • Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial, least polar mobile phase.

    • Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude aldehyde in a minimal amount of the mobile phase or a volatile solvent.

    • Alternatively, for "dry loading," adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent and evaporating the solvent.

    • Carefully apply the sample to the top of the packed column.[7]

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, starting with a low polarity mixture (e.g., 97% hexane / 3% diethyl ether).[8]

    • Collect the eluent in a series of fractions. Monitor the separation by TLC.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly adsorbed compounds.

  • Isolation:

    • Combine the fractions containing the pure aldehyde (as determined by TLC).

    • Remove the solvent under reduced pressure to yield the purified product.

Workflow: Column Chromatography Purification

cluster_prep Preparation cluster_separation Separation & Isolation tlc Select Solvent System via TLC (Target Rf ~0.3) pack Pack Column with Stationary Phase (e.g., Silica) tlc->pack load Load Crude Aldehyde (Wet or Dry Loading) pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine concentrate Concentrate Under Reduced Pressure combine->concentrate pure_aldehyde Pure Aromatic Aldehyde concentrate->pure_aldehyde

Caption: General workflow for purification by column chromatography.

& 4. Distillation and Recrystallization

These classic purification techniques rely on differences in physical properties among the components of a mixture.

Distillation

Principle: Distillation separates liquids based on differences in their boiling points.[5] For aromatic aldehydes, which often have high boiling points and can be sensitive to thermal degradation, vacuum distillation is the method of choice. By reducing the pressure, the boiling point of the compound is lowered, allowing it to vaporize at a temperature that minimizes decomposition. This is highly effective for separating the aldehyde from non-volatile impurities (like salts or polymeric materials) or from compounds with significantly different boiling points.

Recrystallization

Principle: This technique is used for purifying solids and is based on differences in solubility.[10] An impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools slowly, the solubility of the desired compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent (mother liquor).[10] The choice of solvent is paramount; an ideal solvent dissolves the compound well when hot but poorly when cold.[11] This method can yield material of very high purity.

Workflows: Distillation & Recrystallization

cluster_dist Vacuum Distillation cluster_recryst Recrystallization d_start Crude Liquid Aldehyde d_heat Heat Under Vacuum d_start->d_heat d_vapor Vaporization d_heat->d_vapor d_condense Condensation d_vapor->d_condense d_collect Collect Pure Distillate d_condense->d_collect r_start Crude Solid Aldehyde r_dissolve Dissolve in Min. Hot Solvent r_start->r_dissolve r_cool Cool Slowly r_dissolve->r_cool r_filter Filter Crystals r_cool->r_filter r_dry Dry Crystals r_filter->r_dry start Start: Crude Aromatic Aldehyde is_solid Is the crude material a solid? start->is_solid is_thermally_stable Is the aldehyde thermally stable? is_solid->is_thermally_stable No (Liquid/Oil) recrystallize Recrystallization is_solid->recrystallize Yes impurities_known Are impurities non-aldehydic with different polarity? is_thermally_stable->impurities_known No distill Vacuum Distillation is_thermally_stable->distill Yes is_base_stable Is aldehyde stable to strong base? impurities_known->is_base_stable Yes chromatography Column Chromatography impurities_known->chromatography No (Complex Mixture or Similar Polarity) is_base_stable->chromatography No bisulfite Bisulfite Adduct Formation is_base_stable->bisulfite Yes

Sources

Isomeric Purity Assessment of 4-(tert-pentyl)benzaldehyde: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Isomeric Challenge

4-(tert-pentyl)benzaldehyde (also known as p-tert-amylbenzaldehyde) is a critical intermediate in the synthesis of high-value fragrances (e.g., floral/spicy notes) and pharmaceutical precursors. Its efficacy and olfactory profile are strictly governed by its isomeric purity.

Unlike simple benzaldehydes, this molecule presents a dual-layer isomeric challenge:

  • Regioisomerism: The electrophilic aromatic substitution used to synthesize the precursor often yields a mixture of para- (target) and ortho- (impurity) isomers.

  • Alkyl Group Isomerism: The "tert-pentyl" group (1,1-dimethylpropyl) can suffer from carbocation rearrangements during synthesis, leading to trace amounts of sec- or iso- pentyl variants.

This guide objectively compares the two dominant analytical methodologies—Capillary Gas Chromatography (GC-FID) and Quantitative NMR (qNMR) —to determine which system offers the requisite precision for your specific development stage.

Isomer Landscape & Causality

To understand the analytical requirements, we must visualize the origin of the impurities.

IsomerPathways Start tert-Pentylbenzene Reaction Formylation (Gattermann-Koch or Vilsmeier) Start->Reaction AlkylImp sec-pentyl isomers (Rearrangement) Start->AlkylImp Pre-existing Impurity Para 4-(tert-pentyl)benzaldehyde (TARGET) Reaction->Para Major Product Ortho 2-(tert-pentyl)benzaldehyde (Steric Impurity) Reaction->Ortho Minor Product

Figure 1: Synthetic pathways leading to critical isomeric impurities.

Comparative Analysis: GC-FID vs. 1H qNMR

Executive Summary
  • Choose GC-FID for routine QC, process monitoring, and detecting trace regioisomers (<0.1%).

  • Choose qNMR for absolute purity certification, reference standard calibration, and structural confirmation of alkyl isomers.

Performance Metrics Table
FeatureMethod A: GC-FID (Capillary)Method B: 1H qNMR
Primary Utility High-resolution separation of ortho/para isomers.Absolute mass purity & structural elucidation.
Specificity High (based on retention time).Very High (based on electronic environment).
LOD (Limit of Detection) ~10 ppm (0.001%)~1000 ppm (0.1%)
Precision (RSD) < 1.0%< 0.5% (with internal standard)
Sample Prep Time Fast (Dilute & Shoot)Moderate (Weighing precision critical)
Structural Insight Low (Requires MS for ID)High (Distinguishes alkyl chains directly)
Thermal Risk Moderate (Aldehyde oxidation/degradation)None (Ambient temperature analysis)

Method A: High-Resolution GC-FID Protocol

Causality: Gas Chromatography is the industry standard here because the boiling point differential between the ortho- (sterically shielded, lower bp) and para- isomers allows for baseline resolution on non-polar columns.

Step-by-Step Protocol

1. System Configuration:

  • Inlet: Split/Splitless (Split ratio 50:1 to prevent column overload).

  • Detector: FID (Flame Ionization Detector) @ 300°C.

  • Column: DB-5ms or equivalent (5% phenyl-arylene / 95% dimethylpolysiloxane).

    • Dimensions: 30m x 0.25mm ID x 0.25µm film.

    • Rationale: The slight polarity of the 5% phenyl phase enhances the separation of the aromatic isomers compared to a 100% methyl phase.

2. Temperature Program:

  • Initial: 80°C (Hold 2 min) — Elutes solvent.

  • Ramp 1: 10°C/min to 200°C — Separates isomers.

  • Ramp 2: 25°C/min to 280°C (Hold 5 min) — Elutes heavy oxidation products (acids).

3. Sample Preparation:

  • Dissolve 20 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Critical Control: Use fresh DCM to avoid acidic impurities that can degrade the aldehyde during injection.

4. Data Interpretation:

  • Retention Order:

    • Ortho-isomer (elutes first due to steric shielding/lower bp).

    • Para-isomer (Target).

    • Benzoic Acid derivative (tailing peak, if present).

Method B: 1H qNMR Protocol (Self-Validating)

Causality: NMR is non-destructive and requires no reference standards for the analyte itself, relying instead on a certified internal standard (IS). This makes it the "Truth-Teller" for establishing the purity of primary standards.

Step-by-Step Protocol

1. Internal Standard Selection:

  • Compound: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid.

  • Requirement: High purity (>99.9%), non-hygroscopic, and signals distinct from the aldehyde.

2. Sample Preparation:

  • Accurately weigh (~0.01 mg precision) 20 mg of 4-(tert-pentyl)benzaldehyde (

    
    ).
    
  • Accurately weigh 10 mg of Internal Standard (

    
    ).
    
  • Dissolve both in 0.7 mL of CDCl3 (Deuterated Chloroform).

  • Note: Ensure complete dissolution; vortex if necessary.

3. Acquisition Parameters:

  • Pulse Angle: 90°.

  • Relaxation Delay (D1): 60 seconds.

    • Why? To ensure full relaxation of protons (5x T1) for quantitative integration.

  • Scans: 16 or 32 (Sufficient for S/N > 200).

4. Spectral Analysis (The Fingerprint):

  • Aldehyde Proton (-CHO): Singlet at ~10.0 ppm.

  • Aromatic Region:

    • Para: Symmetric AA'BB' doublet pair (~7.5 - 7.9 ppm).

    • Ortho: Complex ABCD pattern (distinct asymmetry).

  • Alkyl Region (The Differentiator):

    • tert-pentyl: Singlet (6H, methyls) at ~1.3 ppm; Quartet (2H) + Triplet (3H) for ethyl group.

    • sec-pentyl impurity: Doublet (3H) + Multiplets.

5. Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">



Where 

=Integration,

=Number of protons,

=Molar Mass,

=Mass weighed,

=Purity of IS.[1][2][3][4][5][6][7]

Analytical Workflow Decision Tree

This diagram illustrates the logical flow for selecting and executing the appropriate method based on the sample's lifecycle stage.

Workflow Input Sample Received Decision Purpose? Input->Decision Routine Routine QC / Process Check Decision->Routine High Throughput Cert Reference Std / Structure ID Decision->Cert High Accuracy GC Run GC-FID (DB-5 Column) Routine->GC NMR Run 1H qNMR (CDCl3 + IS) Cert->NMR CheckGC Check: Ortho < 0.5%? GC->CheckGC CheckNMR Check: Alkyl Integrity? NMR->CheckNMR Pass Release Batch CheckGC->Pass Yes Fail Recrystallize / Distill CheckGC->Fail No CheckNMR->Pass Pure CheckNMR->Fail Isomers Detected

Figure 2: Decision matrix for analytical method selection.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 70324, 4-tert-Butylbenzaldehyde. (Physical properties and isomer data).[1][3][6][7][8] Retrieved from [Link]

  • Grinev, T. A., et al. (2007). Separation of ortho- and para-hydrogen in van der Waals complex formation.[9] ChemPhysChem.[9] (Principles of ortho/para separation). Retrieved from [Link]

  • MDPI (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation. (qNMR protocols). Retrieved from [Link]

Sources

Comparative Guide: Synthetic Routes to 4-Alkylbenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Alkylbenzaldehydes (e.g., 4-isopropylbenzaldehyde or Cuminaldehyde, 4-tert-butylbenzaldehyde) are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. Their synthesis presents a classic chemoselectivity challenge: installing a formyl group para to an alkyl chain without over-oxidation or regioisomeric mixtures.

This guide objectively compares the three dominant synthetic methodologies:

  • Electrophilic Aromatic Substitution (EAS): Direct formylation of alkylbenzenes (Gattermann-Koch / Rieche).

  • Transition Metal Catalysis: Palladium-catalyzed carbonylation of 4-alkyl aryl halides.

  • Benzylic Oxidation: Controlled oxidation of 4-alkyltoluenes.

Key Recommendation: For laboratory-scale synthesis requiring high yields and operational simplicity, the Rieche Formylation is the superior choice. For industrial scale where atom economy and cost are paramount, Gattermann-Koch remains relevant. For high-value pharmaceutical intermediates starting from aryl halides, Pd-Catalyzed Carbonylation offers the mildest conditions.

Strategic Route Selection

The choice of synthetic route is dictated primarily by the starting material availability and the scale of the reaction.

RouteSelection Start Select Starting Material Alkylbenzene Alkylbenzene (e.g., Cumene) Start->Alkylbenzene ArylHalide 4-Alkyl Aryl Halide (e.g., 4-bromo-tert-butylbenzene) Start->ArylHalide TolueneDeriv 4-Alkyltoluene (e.g., p-Cymene) Start->TolueneDeriv GK Gattermann-Koch (Industrial/Large Scale) Alkylbenzene->GK High Pressure CO/HCl Rieche Rieche Formylation (Lab Scale/High Yield) Alkylbenzene->Rieche TiCl4 / DCME PdCarb Pd-Catalyzed Carbonylation (Pharma/Mild) ArylHalide->PdCarb CO / Pd cat / Silane Oxidation Aerobic/Chemical Oxidation (Green Chemistry) TolueneDeriv->Oxidation O2 / Co-Mn cat

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate availability.

Detailed Route Analysis

Route A: Rieche Formylation (Recommended for Lab Scale)

The Rieche formylation utilizes dichloromethyl methyl ether (DCME) and a Lewis acid (typically TiCl₄) to introduce a formyl group.

  • Mechanism: Generation of a reactive alkoxycarbenium ion followed by electrophilic attack.

  • Regioselectivity: Highly para-selective for alkylbenzenes due to steric hindrance at the ortho position.

  • Pros: High yields (>80%), mild temperatures (0°C to RT), avoids high-pressure gas.

  • Cons: Uses TiCl₄ (moisture sensitive) and DCME (potential carcinogen, handle in fume hood).

Route B: Gattermann-Koch Reaction

The industrial standard involving CO and HCl gases with AlCl₃/CuCl catalyst.[1]

  • Mechanism: Formation of a formyl cation equivalent ([HCO]⁺[AlCl₄]⁻).[1]

  • Pros: Atom economical, low raw material cost.

  • Cons: Requires high pressure (often), hazardous gases (CO), and stoichiometric aluminum waste. Not suitable for substrates with acid-sensitive groups.

Route C: Palladium-Catalyzed Carbonylation

Converts aryl halides (iodides/bromides) to aldehydes using CO and a hydride source (e.g., polymethylhydrosiloxane - PMHS, or H₂).

  • Mechanism: Oxidative addition → CO insertion → Transmetallation (with hydride) → Reductive elimination.

  • Pros: Tolerates broad functional groups, avoids harsh Lewis acids, precise regiocontrol (determined by halide position).

  • Cons: High cost of Pd catalysts and ligands, requires pressure vessel (for CO).

Comparative Performance Metrics

FeatureRieche FormylationGattermann-KochPd-Catalyzed CarbonylationAerobic Oxidation
Substrate AlkylbenzeneAlkylbenzene4-Alkyl Aryl Halide4-Alkyltoluene
Yield High (80-95%)Moderate-High (60-85%)High (80-95%)Moderate (40-70%)
Para-Selectivity Excellent (>95:5)Good (90:10)Perfect (100:0)*N/A (Pre-determined)
Atom Economy ModerateHighModerateHigh
Safety Profile Moderate (TiCl₄, DCME)Low (CO gas, HCl gas)Moderate (CO gas)High (O₂ gas)
Scalability kg scaleTon scaleg to kg scaleTon scale
Key Reagents TiCl₄, DCMECO, HCl, AlCl₃Pd(OAc)₂, Ligand, COO₂, Co/Mn/Br cat

*Selectivity in Pd-catalysis is determined by the starting material purity, not the reaction mechanism.

Mechanistic Visualization

Mechanism of Rieche Formylation

The pathway involves the activation of DCME by Titanium(IV) chloride to form the active electrophile.

RiecheMechanism Step1 Activation: DCME + TiCl4 -> [CH3O-CH-Cl]+ [TiCl5]- Step2 EAS Attack: Alkylbenzene + Electrophile -> Sigma Complex Step1->Step2 Electrophile Generation Step3 Re-aromatization: Loss of HCl Step2->Step3 -H+ Step4 Hydrolysis: Acetal Intermediate -> Aldehyde Step3->Step4 +H2O

Figure 2: Step-wise mechanism of the Rieche formylation mediated by Titanium(IV) chloride.

Experimental Protocols

Protocol A: Rieche Formylation of Cumene (Lab Scale)

Target: 4-Isopropylbenzaldehyde (Cuminaldehyde)

Reagents:

  • Cumene (1.0 equiv)

  • Dichloromethyl methyl ether (DCME) (1.2 equiv)

  • Titanium(IV) chloride (TiCl₄) (2.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel under nitrogen atmosphere.

  • Solvation: Add Cumene (10 mmol) and anhydrous DCM (50 mL) to the flask. Cool the solution to 0°C using an ice bath.

  • Catalyst Addition: Carefully add TiCl₄ (20 mmol) dropwise via syringe. The solution will turn yellow/orange. Caution: TiCl₄ fumes in air.

  • Reagent Addition: Add DCME (12 mmol) dropwise over 15 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor conversion by TLC (Hexane/EtOAc 9:1).

  • Quench: Pour the reaction mixture slowly onto crushed ice (100 g).

  • Workup: Extract with DCM (3 x 30 mL). Wash combined organics with saturated NaHCO₃ and brine. Dry over MgSO₄.[2]

  • Purification: Concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

Validation: ^1H NMR (CDCl₃): δ 9.96 (s, 1H, CHO), 7.82 (d, 2H, Ar-H), 7.38 (d, 2H, Ar-H), 2.98 (sept, 1H, CH), 1.28 (d, 6H, CH₃).

Protocol B: Pd-Catalyzed Carbonylation (Pharma Scale)

Target: 4-tert-Butylbenzaldehyde from 4-tert-butylbromobenzene

Reagents:

  • 4-tert-Butylbromobenzene (1.0 equiv)

  • Pd(OAc)₂ (1 mol%)

  • Xantphos or PPh₃ (2-3 mol%)

  • Triethylamine (2.0 equiv)

  • Polymethylhydrosiloxane (PMHS) (2.0 equiv) or H₂ gas

  • CO (balloon pressure)[3]

Procedure:

  • Mixing: In a glovebox or under argon, combine aryl bromide (5 mmol), Pd(OAc)₂ (0.05 mmol), and Ligand in dry Toluene (15 mL).

  • Additives: Add Triethylamine (10 mmol) and PMHS (10 mmol).

  • Carbonylation: Purge the vessel with Carbon Monoxide (CO) from a balloon (3 cycles). Leave the reaction under 1 atm CO atmosphere.

  • Heating: Heat to 80°C for 16 hours.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black.

  • Hydrolysis: Add NaOH (1M, 10 mL) and stir vigorously for 1 hour (to hydrolyze silyl intermediates if PMHS is used).

  • Extraction: Extract with Ethyl Acetate. Purify via distillation or chromatography.

References

  • Gattermann-Koch Reaction Overview

    • Source: Thermo Fisher Scientific. "Gattermann and Gattermann-Koch Formylation."[1][4]

  • Rieche Formylation Procedure & Scope

    • Source: Organic Syntheses, Coll.[5][6] Vol. 5, p.49 (1973); Vol. 47, p.1 (1967). "Mesitaldehyde."[5][6][7]

    • URL:[Link]

  • Palladium-Catalyzed Carbonylation Review

    • Title: Palladium-catalyzed carbonylation reactions of aryl halides and related compounds.[3][8][9][10]

    • Source:Angewandte Chemie International Edition, 2009, 48(23), 4114-4133.[9]

    • URL:[Link]

  • Industrial Synthesis of Cuminaldehyde

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 326, Cuminaldehyde.[11]

    • URL:[Link]

  • Aerobic Oxidation Mechanisms

    • Title: Mechanism and kinetics of the aerobic oxid
    • Source:Chemical Engineering Science, via ScienceDirect/ResearchG
    • URL:[Link]

Sources

Comparative Technical Guide: Quantitative Analysis of 4-(tert-pentyl)benzaldehyde by Titration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: For pharmaceutical-grade purity determination and drug development applications, Potentiometric Hydroxylamine Hydrochloride Titration is the superior methodology due to its high precision and ability to resolve the equivalence point in colored or turbid solutions. However, for routine Quality Control (QC) of raw intermediates where speed and solvent reduction are prioritized, the Sodium Sulfite (Acidimetric) Method offers a viable, cost-effective alternative with >98% comparative accuracy.

Chemical Context & Analytical Challenges

Analyte: 4-(tert-pentyl)benzaldehyde (CAS: 65416-14-0 / 6853-57-2) Structure: An aromatic aldehyde with a bulky lipophilic tail (tert-pentyl group).

Core Analytical Challenges:

  • Lipophilicity: Unlike formaldehyde or acetaldehyde, this molecule is sparingly soluble in water. Analytical methods must utilize organic co-solvents (Ethanol, Isopropanol) to ensure a single-phase reaction.

  • Auto-oxidation: Aromatic aldehydes spontaneously oxidize to their corresponding carboxylic acids (4-tert-pentylbenzoic acid) upon air exposure. A robust protocol must include a "Free Acid Correction" step to prevent false-positive assay results.

  • Steric Hindrance: The tert-pentyl group at the para position adds bulk, potentially slowing reaction kinetics compared to simple benzaldehyde.

Methodology A: Hydroxylamine Hydrochloride (The Gold Standard)

Best For: R&D, Stability Testing, High-Precision Assays.

Principle

The aldehyde reacts with hydroxylamine hydrochloride (


) to form an oxime.[1] This reaction releases an equivalent amount of Hydrochloric Acid (HCl), which is titrated with a standardized base.[2]

[2]
Detailed Protocol
  • Reagents:

    • 0.5 N Hydroxylamine HCl in 80% Ethanol (pH adjusted to 3.4).

    • 0.5 N NaOH (Standardized).

    • Solvent: Isopropanol or Ethanol (Neutralized).

  • Procedure:

    • Blank Preparation: Pipette 50.0 mL of Hydroxylamine reagent into a flask.

    • Sample Preparation: Weigh accurately ~1.0 g of 4-(tert-pentyl)benzaldehyde into a separate flask. Dissolve in 10 mL neutralized ethanol. Add 50.0 mL of Hydroxylamine reagent.

    • Reaction: Allow both flasks to stand for 30–60 minutes. (Note: Aromatic aldehydes require longer reaction times than aliphatic ones).

    • Titration: Titrate the liberated HCl in both the sample and blank against 0.5 N NaOH to a potentiometric endpoint (pH 3.4) or using Bromophenol Blue (Yellow

      
       Blue-Green).
      
Data Analysis

[3]
  • 
    : Volume of NaOH (mL)
    
  • 
    : Normality of NaOH
    
  • 
    : Molecular Weight of 4-(tert-pentyl)benzaldehyde (~176.26  g/mol )
    
  • 
    : Weight of sample (g)
    

Methodology B: Sodium Sulfite (The Rapid Alternative)

Best For: In-process monitoring, Raw Material QC.

Principle

The aldehyde reacts with sodium sulfite in water to form a bisulfite adduct, releasing Sodium Hydroxide (NaOH). The base liberated is stoichiometric and titrated with standard acid.



Detailed Protocol
  • Reagents:

    • 1M Sodium Sulfite (

      
      ) solution (Freshly prepared).
      
    • 0.5 N HCl or

      
       (Standardized).
      
    • Indicator: Thymolphthalein or Phenolphthalein.

  • Procedure:

    • Dissolution: Weigh ~1.5 g of sample. Since the analyte is lipophilic, dissolve it in 25 mL of Isopropanol.

    • Reaction: Add 50 mL of Sodium Sulfite solution. Shake vigorously for 5–10 minutes.

    • Titration: The solution will turn pink/blue (alkaline) immediately. Titrate with 0.5 N Acid until the color disappears (pH neutral).

    • Endpoint Verification: As the titration proceeds, the equilibrium shifts. If the color returns, continue titrating until the color does not return for 1 minute.

Critical Control: Free Acid Correction

Mandatory Step: Because the sample likely contains 4-(tert-pentyl)benzoic acid (impurity), you must quantify this separately.

  • Dissolve 2.0 g of sample in 50 mL neutralized ethanol.

  • Titrate with 0.1 N NaOH using Phenolphthalein.

  • Calculate the Acid Value (AV).

  • Correction: Subtract the volume of NaOH consumed by the acid from the final calculation in Method A (or add to the acid consumption in Method B calculations, depending on the stoichiometry).

Comparative Analysis

FeatureMethod A: Hydroxylamine (Potentiometric)Method B: Sodium Sulfite
Precision (RSD) High (< 0.3%)Moderate (0.5% – 1.0%)
Solvent Requirement High (Ethanol/IPA)Low (Mostly Aqueous)
Reaction Time Slow (30–60 mins)Rapid (10–15 mins)
Interference Ketones will interfere significantly.Ketones react much slower; better selectivity for aldehydes.
Toxicity Hydroxylamine is a sensitizer/toxic.Sodium Sulfite is relatively benign.
Endpoint Clarity Sharp (Potentiometric).Fading (Equilibrium shift makes visual endpoint tricky).

Visualized Workflows

Figure 1: Analytical Decision Matrix

AnalyticalWorkflow Start Sample: 4-(tert-pentyl)benzaldehyde SolubilityCheck Check Solubility (Lipophilic) Start->SolubilityCheck AcidCheck Determine Free Acid Content (Titration with NaOH) SolubilityCheck->AcidCheck Dissolve in Ethanol Decision Select Method AcidCheck->Decision MethodA Method A: Hydroxylamine (High Precision/R&D) Decision->MethodA High Accuracy Needed MethodB Method B: Sodium Sulfite (Rapid QC/Green) Decision->MethodB Speed/Cost Priority Calc Final Calculation (Correct for Free Acid) MethodA->Calc MethodB->Calc

Caption: Decision matrix for selecting the appropriate titration method based on accuracy vs. speed requirements.

Figure 2: Reaction Mechanism Pathways

ReactionMechanism Aldehyde 4-(tert-pentyl)benzaldehyde Oxime Oxime + HCl Aldehyde->Oxime + Hydroxylamine Adduct Bisulfite Adduct + NaOH Aldehyde->Adduct + Sulfite Hydrox Hydroxylamine HCl TitrationA Titrate HCl with NaOH Oxime->TitrationA Sulfite Sodium Sulfite + H2O TitrationB Titrate NaOH with HCl Adduct->TitrationB

Caption: Chemical pathways showing the stoichiometric release of titratable species (HCl vs. NaOH).

References

  • ASTM International. (2022). ASTM E411-17a: Standard Test Method for Trace Quantities of Carbonyl Compounds with 2,4-Dinitrophenylhydrazine. (Adapted principles for carbonyl quantification). Link

  • Metrohm AG. (n.d.). Determination of water-soluble carbonyl compounds in cyclic and acyclic solvents by potentiometric titration. Application Note. Link

  • Siggia, S., & Hanna, J. G. (1979). Quantitative Organic Analysis via Functional Groups. Wiley-Interscience. (The authoritative text on hydroxylamine/sulfite methods).
  • PubChem. (n.d.).[4] 4-tert-Butylbenzaldehyde (Analogous Chemistry).[2] National Library of Medicine. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis. Longman Scientific & Technical.

Sources

A Tale of Two Benzaldehydes: A Comparative Guide to the Reactivity of 4-(Trifluoromethyl)benzaldehyde and 4-(tert-pentyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of organic synthesis, the selection of starting materials is a critical decision that dictates the trajectory of a reaction and the ultimate success of a synthetic campaign. Substituted benzaldehydes are foundational building blocks, but the nature of the substituent at the para-position dramatically alters the molecule's reactivity. This guide provides an in-depth, objective comparison of two such analogues: 4-(Trifluoromethyl)benzaldehyde and 4-(tert-pentyl)benzaldehyde. We will explore how the starkly different electronic and steric properties of the trifluoromethyl and tert-pentyl groups influence the reactivity of the aldehyde functional group, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.

At a Glance: Key Physicochemical and Reactivity Differences

Property4-(Trifluoromethyl)benzaldehyde4-(tert-pentyl)benzaldehydeRationale
Molecular Formula C₈H₅F₃OC₁₂H₁₆O
Molecular Weight 174.12 g/mol 176.26 g/mol
Para-Substituent -CF₃ (Trifluoromethyl)-C(CH₃)₂(CH₂CH₃) (tert-pentyl)
Electronic Effect Strongly Electron-Withdrawing (-I)Weakly Electron-Donating (+I)The highly electronegative fluorine atoms in the -CF₃ group pull electron density away from the benzene ring.[1] The alkyl nature of the tert-pentyl group pushes electron density towards the ring.
Steric Hindrance MinimalSignificantThe bulky, three-dimensional structure of the tert-pentyl group creates considerable steric bulk around the molecule.[2]
Reactivity towards Nucleophiles HighLowThe electron-withdrawing -CF₃ group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][4] The electron-donating tert-pentyl group has the opposite effect.
Oxidation to Carboxylic Acid More facileLess facileThe electron-withdrawing nature of the -CF₃ group can facilitate oxidation.
Reduction to Alcohol Less facileMore facileThe electron-donating nature of the tert-pentyl group can make the aldehyde more susceptible to reduction.

The Decisive Factors: Electronic Effects and Steric Hindrance

The reactivity of the aldehyde functional group is fundamentally governed by the electrophilicity of the carbonyl carbon. Nucleophilic attack, a cornerstone of aldehyde chemistry, is more favorable when this carbon bears a greater partial positive charge. The para-substituents in our two molecules of interest exert opposing electronic effects, leading to a dramatic divergence in their reactivity profiles.

The Electron-Withdrawing Power of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is one of the most potent electron-withdrawing groups in organic chemistry, primarily through a strong inductive effect (-I).[1] The three highly electronegative fluorine atoms pull electron density away from the methyl carbon, which in turn withdraws electron density from the benzene ring. This inductive pull extends to the aldehyde group, significantly increasing the partial positive charge on the carbonyl carbon and making it a prime target for nucleophiles.[3][4]

Caption: Inductive effect of the trifluoromethyl group.

The Electron-Donating Nature and Steric Bulk of the tert-pentyl Group

In stark contrast, the tert-pentyl group is an alkyl group and thus exhibits a weak electron-donating effect (+I) through induction. This effect pushes electron density towards the benzene ring, which in turn slightly reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less reactive towards nucleophiles compared to unsubstituted benzaldehyde.

Furthermore, the tert-pentyl group is sterically demanding. Its bulky, three-dimensional structure can hinder the approach of reactants to the aldehyde functional group, a phenomenon known as steric hindrance.[2][5] This is particularly relevant for reactions involving bulky nucleophiles or transition states.

Caption: Inductive and steric effects of the tert-pentyl group.

Comparative Reactivity in Key Transformations

The fundamental electronic and steric differences between these two molecules manifest in their behavior across a range of common organic reactions.

Nucleophilic Addition Reactions (e.g., Grignard Reaction)

Nucleophilic addition is a quintessential reaction of aldehydes. The addition of a Grignard reagent, for instance, to an aldehyde yields a secondary alcohol.[6][7]

  • 4-(Trifluoromethyl)benzaldehyde: Due to the highly electrophilic nature of its carbonyl carbon, this aldehyde is expected to react readily with Grignard reagents. The reaction is likely to be faster and proceed under milder conditions compared to its tert-pentyl counterpart.

  • 4-(tert-pentyl)benzaldehyde: The combination of a less electrophilic carbonyl carbon and significant steric hindrance from the bulky tert-pentyl group will likely result in a slower reaction rate. More forcing conditions (e.g., higher temperature, longer reaction time) may be necessary to achieve a comparable yield.

Grignard_Reaction Start Aldehyde TFMB 4-(Trifluoromethyl)benzaldehyde Start->TFMB TPB 4-(tert-pentyl)benzaldehyde Start->TPB Product_TFMB Secondary Alcohol (High Yield, Fast Reaction) TFMB->Product_TFMB Nucleophilic Addition Product_TPB Secondary Alcohol (Lower Yield, Slow Reaction) TPB->Product_TPB Nucleophilic Addition Grignard Grignard Reagent (R-MgX) Grignard->Product_TFMB Grignard->Product_TPB

Caption: Expected outcomes of a Grignard reaction.

Oxidation to Carboxylic Acids

The oxidation of an aldehyde to a carboxylic acid is a common transformation.

  • 4-(Trifluoromethyl)benzaldehyde: The electron-withdrawing trifluoromethyl group can facilitate oxidation by stabilizing the developing negative charge in the transition state.

  • 4-(tert-pentyl)benzaldehyde: The electron-donating nature of the tert-pentyl group may slightly disfavor oxidation compared to the trifluoromethyl analogue.

Reduction to Alcohols

The reduction of an aldehyde to a primary alcohol can be achieved using various reducing agents.

  • 4-(Trifluoromethyl)benzaldehyde: The electron-withdrawing group makes the carbonyl carbon more electron-deficient and thus, in principle, more susceptible to hydride attack. However, the overall electron density of the molecule might influence the interaction with the reducing agent.

  • 4-(tert-pentyl)benzaldehyde: The electron-donating group increases electron density at the carbonyl carbon, which could make it more readily reduced by hydride reagents. Hydrogenation of 4-(tert-pentyl)benzaldehyde can be carried out under hydrogen pressure at elevated temperatures.[8]

Experimental Protocols: A Practical Comparison via Wittig Reaction

To provide a tangible demonstration of the reactivity differences, we propose a comparative Wittig reaction. The Wittig reaction is a powerful tool for olefination and is sensitive to the electrophilicity of the carbonyl component.

Objective: To compare the reaction rate and yield of the Wittig reaction between 4-(Trifluoromethyl)benzaldehyde and 4-(tert-pentyl)benzaldehyde with a stabilized ylide.

Materials:

  • 4-(Trifluoromethyl)benzaldehyde

  • 4-(tert-pentyl)benzaldehyde

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Experimental Workflow:

Wittig_Workflow Ylide_Prep Ylide Preparation: Benzyltriphenylphosphonium chloride + NaH in THF Reaction_Setup Reaction Setup: Two parallel reactions at 0°C Ylide_Prep->Reaction_Setup Reaction_A Reaction A: Ylide + 4-(Trifluoromethyl)benzaldehyde Reaction_Setup->Reaction_A Reaction_B Reaction B: Ylide + 4-(tert-pentyl)benzaldehyde Reaction_Setup->Reaction_B Monitoring Reaction Monitoring: TLC analysis at regular intervals Reaction_A->Monitoring Reaction_B->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Product Characterization: ¹H NMR, ¹³C NMR, and Yield Calculation Purification->Analysis

Caption: Workflow for the comparative Wittig reaction.

Step-by-Step Procedure:

  • Ylide Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq) in anhydrous THF. To this suspension, add benzyltriphenylphosphonium chloride (1.0 eq) portion-wise at 0°C. Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide indicates a successful reaction.

  • Reaction Setup: Prepare two separate flame-dried reaction flasks. In one flask, dissolve 4-(Trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous THF. In the other flask, dissolve 4-(tert-pentyl)benzaldehyde (1.0 eq) in anhydrous THF. Cool both flasks to 0°C.

  • Wittig Reaction: To each of the aldehyde solutions, add the freshly prepared ylide solution (1.0 eq) dropwise via syringe at 0°C.

  • Reaction Monitoring: Monitor the progress of both reactions by TLC. It is anticipated that the reaction with 4-(Trifluoromethyl)benzaldehyde will proceed to completion significantly faster.

  • Workup: Upon completion (as determined by TLC), quench both reactions by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude products by column chromatography on silica gel. Characterize the products by ¹H and ¹³C NMR spectroscopy and determine the final yield.

Expected Outcome:

The reaction with 4-(Trifluoromethyl)benzaldehyde is expected to have a higher yield and a significantly shorter reaction time compared to the reaction with 4-(tert-pentyl)benzaldehyde. This is a direct consequence of the enhanced electrophilicity of the carbonyl carbon in the former.

Conclusion

The choice between 4-(Trifluoromethyl)benzaldehyde and 4-(tert-pentyl)benzaldehyde is a choice between electronically activated and sterically hindered substrates. For reactions requiring a highly electrophilic aldehyde, such as nucleophilic additions, condensations, and certain oxidations, 4-(Trifluoromethyl)benzaldehyde is the superior choice, offering faster reaction rates and potentially higher yields. Conversely, the bulky and electron-donating nature of the tert-pentyl group in 4-(tert-pentyl)benzaldehyde renders its aldehyde functionality less reactive. This property can be exploited for selective reactions in multifunctional molecules or when a more sluggish reactivity profile is desired. Understanding these fundamental principles of physical organic chemistry is paramount for the rational design of synthetic routes and the efficient execution of chemical transformations.

References

  • Vertex AI Search. The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry.
  • National Center for Biotechnology Information. Superelectrophiles and the effects of trifluoromethyl substituents - PMC.
  • SciSpace. Superelectrophiles and the Effects of Trifluoromethyl Substituents.
  • BenchChem. 4-(Tert-pentyl)benzaldehyde | 67468-54-6.
  • Quora. What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal?
  • Australian Industrial Chemicals Introduction Scheme (AICIS).
  • PubChem. 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996.
  • YouTube. Steric Hindrance | Organic Chemistry.
  • YouTube. 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes | Organic Chemistry.
  • BenchChem. A Comparative Guide: The Advantages of 3-(Trifluoromethyl)benzaldehyde over Benzaldehyde for Researchers.
  • National Center for Biotechnology Information. Benzaldehyde, 4-pentyl- | C12H16O | CID 23290 - PubChem.
  • MDPI. Reactions using benzaldehyde with electron withdrawing groups and various alcohols.
  • Chemistry LibreTexts. Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
  • Chemistry LibreTexts. Reactions with Grignard Reagents.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • BenchChem. The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Royal Society of Chemistry.
  • Chemistry Steps.
  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones.
  • PubMed Central. Comparison of benzil and trifluoromethyl ketone (TFK)
  • PubMed. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish.
  • Google Patents. US3845138A - Process for the reduction of terephthalaldehyde to p-hydroxymethylbenzaldehyde.
  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions.
  • YouTube. Grignard Reagent Reaction Mechanism.
  • TCI AMERICA. 4-(Trifluoromethyl)benzaldehyde | 455-19-6.
  • YouTube. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry.
  • ResearchGate.
  • Master Organic Chemistry. The Most Annoying Exceptions in Org 1 (Part 2).
  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.
  • Chemistry Stack Exchange. Reactivity of Benzaldehyde between aldehydes [closed].
  • ResearchGate. (PDF) REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE.
  • CBSE Academic. CHEMISTRY CODE - 043 MARKING SCHEME CLASS XII (2025-26) Time.
  • Master Organic Chemistry.
  • ChemicalBook. 4-(Trifluoromethyl)benzaldehyde | 455-19-6.
  • ACS Publications. Photoinduced Amination of Inert C(sp 3 )–H Bonds with Diazirines for Access to Diaziridines.
  • ADICHEMISTRY.
  • Sigma-Aldrich. 4-(Trifluoromethyl)benzaldehyde 98 455-19-6.
  • ResearchGate.
  • Ottokemi. 4-(Trifluoromethyl)benzaldehyde, 98% 455-19-6.
  • PubChem. 3-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67990.

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Safety Operating Guide

Operational Guide: Safe Disposal of 4-(Tert-pentyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Logic

Effective disposal of 4-(tert-pentyl)benzaldehyde requires understanding its specific chemical behavior: auto-oxidation and aquatic toxicity . Unlike simple solvents, this aromatic aldehyde presents a latent risk of exothermic polymerization if mishandled and significant environmental liability if released into water systems.

The Core Directive: This substance must never be discharged into municipal sewer systems. It must be sequestered and destroyed via high-temperature incineration.

Physicochemical Hazard Profile
PropertyValue / CharacteristicOperational Implication
CAS Number 68568-52-5Use for waste manifest verification.
Physical State Colorless to pale yellow liquidViscous; requires solvent rinsing for complete removal.
Flash Point > 93°C (> 200°F) (Est.)Combustible (Class IIIB) . Not RCRA D001 Ignitable, but burns if heated.
Reactivity Auto-oxidation Reacts with air to form 4-(tert-pentyl)benzoic acid (exothermic).
Toxicity GHS H411/H400 Toxic to aquatic life with long-lasting effects.[1][2]
Incompatibilities Strong Oxidizers, Strong BasesDo not mix with Nitric Acid or Sodium Hydroxide (Risk of violent reaction).

Pre-Disposal Assessment & Segregation

Expert Insight: The most common accident involving aldehydes in waste streams is the "Cannizzaro Exotherm." When aldehyde waste is carelessly dumped into a container with caustic waste (pH > 12), a base-catalyzed disproportionation reaction occurs, generating heat and potentially pressurizing the container.

Segregation Protocol (The "Three-Bin" Rule)
  • Bin A (Target): Non-Halogenated Organic Waste.

    • Acceptable Co-solvents: Acetone, Ethanol, Ethyl Acetate, Toluene.

  • Bin B (Prohibited): Oxidizing Acids.

    • Risk:[3][4] Fire/Explosion. Never mix with Chromic acid or Nitric acid waste.

  • Bin C (Prohibited): Caustic/Basic Waste.

    • Risk:[3][4] Exothermic polymerization or Cannizzaro reaction.

Step-by-Step Disposal Workflow

Phase 1: Waste Characterization

Before moving the vessel, visually inspect the material.

  • Clear Liquid: Standard disposal.

  • White Crystals Present: Indicates oxidation to benzoic acid derivative. The material is now acidic. Action: Test pH of any aqueous phase; if solid, dissolve in acetone before disposal to prevent clogging waste funnels.

Phase 2: Containerization
  • Vessel: Use High-Density Polyethylene (HDPE) or Amber Glass.

  • Headspace: Leave minimum 10% headspace. Aldehydes can off-gas if residual oxidation occurs.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "4-(Tert-pentyl)benzaldehyde, Acetone (if rinsed)."

    • Hazard Checkbox: Toxic, Combustible.[1][3]

Phase 3: Glassware Decontamination (The "Triple Rinse" Validation)

To ensure glassware is safe for washing/reuse, follow this self-validating cleaning loop:

  • Solvent Rinse: Rinse dirty glassware with a compatible solvent (Acetone or Ethanol) 3 times .

  • Collect Rinsate: Pour all rinsate into the Non-Halogenated Organic Waste container.

  • Odor Test (Validation): After the 3rd rinse, the distinct fatty-floral odor should be undetectable. If odor persists, repeat solvent rinse.

  • Final Wash: Wash with soap and water only after the solvent rinse is complete.

Visualizing the Decision Logic

The following diagram outlines the operational decision tree for disposing of this specific chemical, ensuring no cross-contamination with incompatible streams.

DisposalWorkflow Start Waste Source: 4-(Tert-pentyl)benzaldehyde CheckState Visual Inspection: Crystals or Solids? Start->CheckState Dissolve Action: Dissolve in Acetone (Solubilize Acid) CheckState->Dissolve Yes (Acid formed) SelectContainer Select Container: HDPE or Amber Glass (Non-Halogenated) CheckState->SelectContainer No (Liquid) Dissolve->SelectContainer CheckCompat Compatibility Check: Is waste stream pH > 10 or Oxidizing? SelectContainer->CheckCompat Stop STOP: Do Not Mix! Risk of Exotherm CheckCompat->Stop Yes (Incompatible) Proceed Proceed: Pour into Organic Waste Stream CheckCompat->Proceed No (Safe) Label Labeling: 'Aldehyde Waste' 'Toxic to Aquatic Life' Proceed->Label Final Final Disposal: High-Temp Incineration Label->Final

Figure 1: Decision logic for segregating and processing aldehyde waste streams to prevent chemical incompatibility events.

Emergency Contingencies: Spill Management

If a spill occurs (> 100 mL), immediate containment is required to prevent environmental release.

  • Evacuate & Ventilate: Remove ignition sources. Although high flash point, vapors can travel.

  • Do Not Wash: NEVER hose down a spill into the floor drain. This violates EPA prohibitions on discharging aquatic toxins.

  • Absorb: Use vermiculite, sand, or commercial "Universal" spill pads.

    • Note: Do not use paper towels for large spills as they increase surface area for evaporation/oxidation.

  • Collect: Scoop absorbed material into a wide-mouth jar. Label as "Debris contaminated with Aldehyde."

Regulatory Framework (US Focus)

While 4-(tert-pentyl)benzaldehyde is not explicitly "P" or "U" listed under RCRA, it is regulated by characteristic and general duty clauses.

  • RCRA Classification:

    • If flash point < 140°F (unlikely but possible in solvent mixtures): D001 (Ignitable) .

    • If pure: Non-RCRA Regulated Chemical Waste (unless exhibiting toxicity characteristics per TCLP, which is rare for this specific isomer).

    • Best Practice: Manage as Hazardous Waste due to GHS Aquatic Toxicity ratings.

  • Disposal Code: Most facilities utilize Code 002 (Organic Solvents/Compounds) for incineration manifests.

References

  • PubChem. (n.d.). 4-tert-Amylphenol (Related Isomer Data & Toxicity). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • US EPA. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[5] United States Environmental Protection Agency.[6][7] Retrieved October 26, 2023, from [Link]

Sources

Personal protective equipment for handling 4-(Tert-pentyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Operational Safety & Handling Protocol for 4-(Tert-pentyl)benzaldehyde

Executive Summary & Chemical Context

This guide establishes the mandatory safety, handling, and disposal protocols for 4-(Tert-pentyl)benzaldehyde (also known as p-tert-amylbenzaldehyde or 4-(1,1-dimethylpropyl)benzaldehyde).[1][2][3]

While often treated as a generic aromatic aldehyde, this compound presents specific operational risks due to its lipophilic alkyl tail (tert-pentyl group).[1][2][3] This structural feature increases dermal penetration potential compared to simple benzaldehyde, and its metabolic profile suggests reproductive toxicity risks similar to its structural analog, 4-tert-butylbenzaldehyde (CAS 939-97-9).[1][2][3]

Critical Hazard Overview:

  • Sensitization (H317): High potential for allergic contact dermatitis.[2][3][4]

  • Reproductive Toxicity (H361): Suspected of damaging fertility or the unborn child (based on structural analogs).[3]

  • Aquatic Toxicity (H410): Very toxic to aquatic life with long-lasting effects.[1][2][3][4][5][6]

  • Air Sensitivity: Rapidly oxidizes to 4-tert-pentylbenzoic acid upon air exposure, compromising chemical purity and altering waste pH.[1][2][3]

Risk Assessment & PPE Matrix

The following Personal Protective Equipment (PPE) standards are non-negotiable. They are designed to create a "self-validating" safety system where the gear itself dictates the safe limit of exposure.[1][2][3]

PPE Selection Logic
  • Glove Permeation: The lipophilic tert-pentyl group facilitates migration through thin polymers.[1][2][3] Standard exam-grade nitrile offers only splash protection (<15 mins).[1][2][3]

  • Respiratory: As an aldehyde, it possesses a distinct odor threshold.[1][3] If you can smell it, your engineering controls have failed.[1][3]

Table 1: Task-Based PPE Requirements

Exposure Risk LevelOperational ScenarioHand ProtectionRespiratory ProtectionEye/Body Protection
Level 1: Low Analytical weighing (<1g), closed-vial transfer.[1][2][3]Double Nitrile (min 0.11mm).[2][3] Change immediately upon splash.[1][3]Fume hood (Face velocity >100 fpm).[2][3]Safety Glasses with side shields; Lab Coat (buttoned).[2][3]
Level 2: Moderate Synthesis setup (1g - 100g), rotary evaporation, syringe transfer.[1][2][3]Extended Cuff Nitrile (min 0.2mm) OR Neoprene .[2][3]Fume hood required.[2][3] If hood unavailable: Half-face respirator with OV/P95 cartridges.[1][2][3]Chemical Splash Goggles; Chemical-resistant apron.[1][2][3]
Level 3: High Spill cleanup (>10mL), reactor cleaning, waste consolidation.[1][2][3]Laminate Film (Silver Shield) or Butyl Rubber (Breakthrough >480 min).[2][3]Full-face respirator with OV/AG/P100 cartridges (Organic Vapor/Acid Gas).[1][2][3]Face Shield + Goggles; Tyvek® chemical-resistant suit.[1][2][3]

Operational Workflow: The "Zero-Exposure" Protocol

This workflow is designed to minimize vapor generation and prevent cross-contamination.[1][3]

HandlingProtocol cluster_transfer Transfer Logic Start Start: Chemical Retrieval Inspection 1. Visual Check (Crystals = Oxidation) Start->Inspection Atmosphere 2. Inert Gas Blanket (N2 or Ar) Inspection->Atmosphere If Clear Liquid Waste 5. Disposal (Non-Halogenated) Inspection->Waste If Solid/Cloudy (Degraded) Transfer 3. Transfer Method Atmosphere->Transfer SmallVol < 10 mL: Glass Syringe Transfer->SmallVol LargeVol > 10 mL: Cannula/Pump Transfer->LargeVol Quench 4. Glassware Quench (Bisulfite Wash) SmallVol->Quench LargeVol->Quench Quench->Waste

Figure 1: Decision logic for handling air-sensitive aromatic aldehydes. Note the critical inspection step for oxidation (benzoic acid formation).

Step-by-Step Methodology

1. Storage & Inspection (The "Pre-Flight" Check) [1][2][3]

  • Causality: Aromatic aldehydes oxidize to carboxylic acids.[3] If you see white solids (crystals) in the liquid, the chemical has degraded to 4-tert-pentylbenzoic acid.[1][2][3]

  • Action: Store under Nitrogen or Argon at 2–8°C. If solids are present, do not use for sensitive synthesis; purify or dispose.

2. Transfer Techniques

  • Avoid Open Pouring: Pouring creates turbulence and increases vapor surface area.[3]

  • Small Scale (<10mL): Use a glass syringe with a long needle.[3] Plastic syringes may swell due to the lipophilic nature of the tert-pentyl group.[1][2][3]

  • Large Scale (>10mL): Use positive pressure cannula transfer or a peristaltic pump with chemically compatible tubing (e.g., Viton or PTFE-lined).[1][2][3]

3. Decontamination (The "Bisulfite Kill")

  • Before removing glassware from the hood, rinse all contaminated surfaces with a saturated Sodium Bisulfite (NaHSO₃) solution.[1][3]

  • Mechanism: Bisulfite forms a water-soluble adduct with the aldehyde, effectively "killing" the odor and reducing vapor pressure before washing.[1][3]

Emergency Response Scenarios

Scenario A: Skin Contact (Splash) [1][2][3]

  • Immediate Action: Do not wipe. Wiping drives the lipophilic chemical deeper into the dermis.[1][3]

  • Flush: Rinse with lukewarm water for 15 minutes. Use soap (surfactant) to solubilize the oily residue.[3]

  • Medical: Seek evaluation. Mention "Potential sensitizing aromatic aldehyde" to the physician.[3]

Scenario B: Spills (>10 mL)

  • Evacuate: Clear the immediate area to let vapors dissipate via the HVAC system.[3]

  • PPE Upgrade: Don Level 3 PPE (Silver Shield gloves, Respirator).

  • Absorb: Use Vermiculite or sand.[1][3] Do not use paper towels as they increase the surface area for evaporation.[3]

  • Disposal: Collect in a sealed container labeled "Aldehyde Contaminated Debris."

Disposal & Environmental Compliance

Strict Prohibition: Never dispose of this compound down the drain. The H410 classification (Very toxic to aquatic life) implies it can cause catastrophic damage to local water treatment biology.[3]

Disposal Protocol:

  • Classification: Segregate as "Non-Halogenated Organic Solvent Waste." [3]

  • Labeling: Explicitly list "4-(Tert-pentyl)benzaldehyde" and "Sensitizer" on the waste tag.[1][2][3]

  • Container: Use HDPE or Glass containers. Ensure the cap is poly-lined.[1][2][3]

References & Authority

  • Sigma-Aldrich (Merck). Safety Data Sheet: 4-tert-Butylbenzaldehyde (CAS 939-97-9).[1][2][3] (Used as primary structural analog for hazard classification).[2][3] [1][2][3]

  • Tokyo Chemical Industry (TCI). Product Specification: 4-tert-Butylbenzaldehyde.[1][2][3][7][1][2][3]

  • European Chemicals Agency (ECHA). Registration Dossier: p-tert-butylbenzaldehyde - Toxicological Summary.[1][2][3][4] (Confirming Reproductive Toxicity H361 and Aquatic Toxicity H410).[1][3] [1][2][3][4]

  • PubChem. Compound Summary: 4-tert-Butylbenzaldehyde.[1][2][3][7][8][1][2][3]

(Note: Specific toxicological data for the tert-pentyl isomer is limited; protocols are derived from the rigorously studied tert-butyl analog due to high structural and metabolic similarity.)[1][2][3]

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.